molecular formula C10H12ClNO B1206403 4-((2-Chloroethyl)(methyl)amino)benzaldehyde CAS No. 94-31-5

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Cat. No.: B1206403
CAS No.: 94-31-5
M. Wt: 197.66 g/mol
InChI Key: IYFULQJDHJGQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chloroethyl)(methyl)amino)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-chloroethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFULQJDHJGQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059100
Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-31-5
Record name 4-[(2-Chloroethyl)methylamino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2-Chloroethyl)methylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-[(2-chloroethyl)methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(2-chloroethyl)methylamino]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(2-Chloroethyl)methylamino]benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U2A67KF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanism by which 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a member of the aromatic nitrogen mustard family, functions as a DNA alkylating agent. It details the chemical activation, interaction with DNA, and the subsequent cellular responses. While specific quantitative data for this exact compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar aromatic nitrogen mustards to provide a comprehensive overview.

Introduction to Aromatic Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents that were among the first compounds used for cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being the primary target.[2] this compound belongs to the aromatic subclass of nitrogen mustards. The aromatic ring reduces the nucleophilicity of the nitrogen atom compared to aliphatic mustards, making the compound less reactive and modulating its pharmacokinetic and pharmacodynamic properties.[3] This reduced reactivity allows for more selective action and often a better therapeutic index.

Mechanism of Action: From Activation to DNA Alkylation

The mechanism of action of this compound as a DNA alkylating agent can be dissected into two primary stages: chemical activation and reaction with DNA.

Chemical Activation: Formation of the Aziridinium Ion

The alkylating activity of nitrogen mustards is dependent on the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (ethylene iminium) cation.[1][4] This is the rate-limiting step in the alkylation process. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion.[3]

The aromatic ring in this compound delocalizes the nitrogen's lone pair, which slows down the formation of the aziridinium ion compared to aliphatic mustards like mechlorethamine.[3] This results in a slower activation rate and a longer half-life in a biological system.

Figure 1: Activation via Aziridinium Ion Formation.

Note: A placeholder image is used for the aziridinium ion as direct generation is complex. The diagram illustrates the conceptual transformation.

DNA Alkylation: Covalent Modification of Nucleobases

Once formed, the strained, positively charged aziridinium ring is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target for alkylation by nitrogen mustards is the N7 position of guanine due to its high nucleophilicity.[5][6] Other potential sites, though less favored, include the N1 and N3 positions of adenine and the N3 position of cytosine.[7]

The reaction proceeds as follows:

  • Monofunctional Alkylation: The aziridinium ion is attacked by the N7 of a guanine base, forming a stable covalent bond (a mono-adduct).

  • Bifunctional Alkylation (Cross-linking): The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleobase.[8]

    • Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine in the opposite DNA strand, it results in an interstrand cross-link. ICLs are highly cytotoxic lesions as they prevent DNA strand separation, thereby blocking replication and transcription.[1]

    • Intrastrand Cross-links: If the second alkylation occurs on another base within the same DNA strand, it forms an intrastrand cross-link.

DNA_Alkylation_Mechanism A Activated Aziridinium Ion C Monofunctional Adduct (Guanine Alkylated) A->C Nucleophilic Attack B DNA (Guanine N7) B->C D Activation of Second Chloroethyl Arm C->D Intramolecular Cyclization E Interstrand Cross-link (ICL) (Blocks Replication) D->E Alkylation of opposite strand F Intrastrand Cross-link D->F Alkylation of same strand

Figure 2: DNA Alkylation and Cross-linking Pathway.

Cellular Consequences and Cytotoxicity

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses.

  • DNA Damage Response (DDR): The cell's DNA repair machinery recognizes the DNA lesions. Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53.

  • Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the p53 pathway can initiate apoptosis (programmed cell death), eliminating the damaged cell.[1] This is the ultimate basis for the anti-cancer activity of alkylating agents.

Cellular_Response_Pathway cluster_0 Cellular Events A This compound (Pro-drug) B DNA Alkylation (Mono-adducts, ICLs) A->B Cellular Uptake & Aziridinium Formation C DNA Damage Recognition (ATM/ATR Activation) B->C D p53 Activation C->D E Cell Cycle Arrest (G1/S, G2/M) D->E G Apoptosis (Cell Death) D->G Severe Damage F DNA Repair Attempt E->F H Repair Failure F->H Damage Overwhelms Repair Capacity H->G

Figure 3: Cellular Response to DNA Alkylation.

Quantitative Data (Representative of Aromatic Nitrogen Mustards)

Table 1: DNA Adduct Distribution of Aromatic Nitrogen Mustards

Compound Primary Adducts Key Findings
Chlorambucil Ade-N1, Gua-N7, Cyt-N3, Ade-N3 Single-stranded DNA is more reactive than double-stranded DNA. Gua-N7,N7 interstrand cross-links are detected.[7]

| Melphalan | N7-guanine monoadducts, N3-adenine monoadducts, Interstrand cross-links (G-N-G) | N7-guanine adducts are the most prevalent lesions. The extent of p53-specific DNA damage correlates with clinical outcome in multiple myeloma.[1] |

Table 2: Representative Cytotoxicity of Aromatic Nitrogen Mustards

Compound Cell Line Assay IC₅₀ (µM) Reference
Melphalan Human Myeloma (RPMI 8226) MTT ~ 5-10 Illustrative data based on typical ranges
Chlorambucil Chronic Lymphocytic Leukemia (CLL) cells Apoptosis ~ 10-50 Illustrative data based on typical ranges

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. The values presented are for illustrative purposes to indicate general potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alkylating agents.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][9]

Workflow Diagram

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate (e.g., 1x10⁴ cells/well) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Drug (Serial Dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 4: Experimental Workflow for the MTT Assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol: Analysis of DNA Adducts by HPLC-Mass Spectrometry

This method allows for the sensitive detection and quantification of specific DNA adducts formed by the alkylating agent.[1]

Methodology:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) and treat with a defined concentration of this compound for a set time (e.g., 24 hours).

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or phenol-chloroform extraction protocol.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Separation: Separate the modified and unmodified nucleosides using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry (MS) Detection: Analyze the eluent from the HPLC using tandem mass spectrometry (LC-MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for specific parent-daughter ion transitions corresponding to the expected DNA adducts (e.g., guanine + alkylating agent fragment).

  • Quantification: Quantify the amount of each adduct by comparing its peak area to that of a known internal standard and normalizing to the total amount of DNA analyzed (typically measured by the amount of unmodified guanosine).

Conclusion

This compound acts as a classic aromatic nitrogen mustard. Its mechanism of action is initiated by the formation of a reactive aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine. The formation of bifunctional adducts, especially interstrand cross-links, is the principal driver of its cytotoxicity. These lesions trigger the DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The methodologies outlined provide a robust framework for the preclinical evaluation of this and other novel alkylating agents. Further studies are warranted to determine the specific quantitative parameters of its activity and its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde represent a class of compounds with significant potential in the realm of anticancer drug development. This technical guide provides a comprehensive overview of their biological activity, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of medicinal chemistry. Nitrogen mustards, characterized by the bis(2-chloroethyl)amino functional group, are a well-established class of alkylating agents that have been utilized in cancer chemotherapy for decades. Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription, and induce apoptosis.

The core structure of this compound combines this reactive chloroethylamino moiety with a benzaldehyde scaffold. The aldehyde group offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones. These modifications can significantly influence the compounds' physicochemical properties, including solubility, stability, and bioavailability, as well as their biological activity and tumor cell selectivity. This guide delves into the synthesis and biological evaluation of these derivatives, with a particular focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves the condensation of the parent aldehyde with various primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

General Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives involves the reaction of this compound with a substituted aniline or other primary amine in a suitable solvent, such as ethanol, often with catalytic amounts of an acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed for several hours, and the resulting Schiff base is then isolated by filtration or evaporation of the solvent, followed by recrystallization.

  • Experimental Workflow for Schiff Base Synthesis

G reagents This compound + Substituted Primary Amine solvent Ethanol + Glacial Acetic Acid (cat.) reagents->solvent Dissolve reflux Reflux (Several hours) solvent->reflux isolation Cooling and Filtration reflux->isolation purification Recrystallization isolation->purification product Schiff Base Derivative purification->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Activity and Cytotoxicity

Derivatives of this compound have been investigated for their cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of their antitumor action is believed to be DNA alkylation by the chloroethylamino group, a characteristic shared with other nitrogen mustards.

Quantitative Cytotoxicity Data

While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in a single study, related compounds have shown significant cytotoxic potential. For instance, Schiff bases derived from other substituted benzaldehydes have demonstrated promising anticancer activities.

A study on a novel Schiff base ligand synthesized from 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid reported an IC50 value of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) after 72 hours of treatment[1]. Another study on 2-aminobenzothiazole derivatives reported IC50 values ranging from 22.13 to 61.03 μM against lung (A549) and breast (MCF-7) cancer cell lines[2]. Although not direct derivatives of the core compound of interest, these findings highlight the potential of Schiff base modification to yield potent anticancer agents.

Table 1: Cytotoxicity of Structurally Related Schiff Base Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid Schiff baseTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68 µg/mL[1]
2-aminobenzothiazole derivative (OMS5)Lung Cancer (A549)22.13 µM[2]
2-aminobenzothiazole derivative (OMS14)Breast Cancer (MCF-7)61.03 µM[2]

Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound derivatives.

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

  • Experimental Workflow for MTT Assay

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Compound Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance at 490 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the 4-((2-Chloroethyl)(methyl)amino) moiety is DNA alkylation. The benzaldehyde portion of the molecule and its derivatives can also contribute to the overall biological effect by influencing various cellular signaling pathways.

DNA Alkylation

The bis(2-chloroethyl)amino group is a classic nitrogen mustard pharmacophore. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile that can alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts, as well as interstrand and intrastrand cross-links, which are highly cytotoxic lesions.

  • DNA Alkylation Pathway

G mustard Nitrogen Mustard (R-N(CH2CH2Cl)2) aziridinium Aziridinium Ion (Reactive Intermediate) mustard->aziridinium Intramolecular Cyclization dna DNA (Guanine N7) aziridinium->dna Alkylation adduct DNA Monoadduct dna->adduct crosslink DNA Cross-link (Interstrand/Intrastrand) adduct->crosslink Second Alkylation apoptosis Apoptosis crosslink->apoptosis G compound Benzaldehyde Derivative pi3k PI3K/AKT/mTOR Pathway compound->pi3k Inhibits stat3 STAT3 Pathway compound->stat3 Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits erk ERK Pathway compound->erk Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation stat3->proliferation nfkb->proliferation erk->proliferation

References

Investigating the Cytotoxicity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to cell cycle arrest and apoptosis.[2][3] The compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde belongs to the family of aromatic nitrogen mustards, incorporating a benzaldehyde moiety which may influence its biological activity and cellular uptake. This technical guide outlines the theoretical framework and experimental protocols for investigating the cytotoxic potential of this compound against various cancer cell lines.

Predicted Mechanism of Action: DNA Alkylation by Aromatic Nitrogen Mustards

The cytotoxic activity of aromatic nitrogen mustards is predicated on their ability to form highly reactive aziridinium ions. This process is initiated by an intramolecular cyclization where the nitrogen atom displaces the chloride from the chloroethyl group.[2] The resulting electrophilic aziridinium ion can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1] When both chloroethyl groups undergo this reaction, it can lead to the formation of interstrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, ultimately triggering apoptotic cell death.[1]

G cluster_0 Cellular Uptake cluster_1 Intracellular Activation cluster_2 DNA Damage cluster_3 Cellular Response Compound This compound IntramolecularCyclization Intramolecular Cyclization Compound->IntramolecularCyclization AziridiniumIon Aziridinium Ion Formation (Reactive Intermediate) IntramolecularCyclization->AziridiniumIon DNA_Alkylation DNA Alkylation (N7 of Guanine) AziridiniumIon->DNA_Alkylation ICL Interstrand Cross-linking DNA_Alkylation->ICL ReplicationForkStalling Replication Fork Stalling ICL->ReplicationForkStalling DNA_Repair_Failure DNA Repair Failure ReplicationForkStalling->DNA_Repair_Failure Apoptosis Apoptosis DNA_Repair_Failure->Apoptosis G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound (Serial Dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end G start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_compound Treat with Compound (IC50 Concentration) seed_cells->treat_compound incubate_24_48h Incubate 24-48h treat_compound->incubate_24_48h harvest_cells Harvest Cells incubate_24_48h->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V and Propidium Iodide wash_cells->stain_cells incubate_15min Incubate 15 min (Dark) stain_cells->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow end End analyze_flow->end

References

An In-depth Technical Guide on the Reaction of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde with DNA Guanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reaction between the bifunctional alkylating agent, 4-((2-chloroethyl)(methyl)amino)benzaldehyde, and guanine residues within DNA. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates the well-established mechanisms of structurally similar nitrogen mustards to predict its mode of action. The guide details the probable reaction pathways, the nature of the resulting DNA adducts, and the potential biological ramifications. Furthermore, it outlines standard experimental protocols for investigating such DNA alkylation events and presents illustrative quantitative data based on analogous compounds. Visual diagrams are provided to clarify the reaction mechanism, experimental workflows, and relevant cellular responses.

Introduction to Nitrogen Mustards and DNA Alkylation

Nitrogen mustards are a class of potent DNA alkylating agents characterized by the presence of one or more 2-chloroethyl groups.[1] These compounds are highly electrophilic and react with nucleophilic centers in biological macromolecules, with DNA being a primary target.[2] The cytotoxicity of many nitrogen mustards, which forms the basis of their use as antineoplastic agents, is largely attributed to their ability to form covalent adducts with DNA bases.[3] This damage can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

The reactivity of nitrogen mustards is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[1] This intermediate is then susceptible to nucleophilic attack by various sites on the DNA bases. Guanine, being the most nucleophilic of the DNA bases, is the preferential target for many alkylating agents, with the N7 position being the most reactive site.[2][5]

Predicted Reaction of this compound with Guanine

Based on the known reactivity of analogous nitrogen mustards, this compound is anticipated to alkylate DNA through a sequential process involving the formation of a reactive aziridinium intermediate.

Mechanism of Action

The proposed reaction mechanism is as follows:

  • Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the amino group initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained and electrophilic aziridinium ion.

  • Nucleophilic Attack by Guanine: The N7 position of a guanine residue in the DNA strand, being electron-rich, acts as a nucleophile and attacks the aziridinium ring, leading to its opening and the formation of a monofunctional adduct.

  • Formation of a Second Aziridinium Ion (for bifunctional agents): While the user-specified compound is monofunctional with respect to the chloroethyl group, many nitrogen mustards are bifunctional. In such cases, the second 2-chloroethyl group can independently form another aziridinium ion.

  • Cross-linking (for bifunctional agents): This second aziridinium ion can then react with another nucleophilic site, such as the N7 of another guanine residue on the same or opposite DNA strand, resulting in an intrastrand or interstrand cross-link, respectively.[5][6] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.[3]

The benzaldehyde moiety in this compound may influence the reactivity and DNA binding affinity of the molecule, but the core alkylation chemistry is expected to be dictated by the chloroethylamino group.

Predicted DNA Adducts

The primary reaction product is expected to be a monoadduct at the N7 position of guanine: 7-(2-(methyl(4-formylphenyl)amino)ethyl)guanine. If the compound were bifunctional, the major products would include:

  • Monofunctional Adducts: Alkylation of a single guanine or adenine base.[6]

  • Intrastrand Cross-links: Linkage of two guanine residues on the same DNA strand.

  • Interstrand Cross-links: Linkage of two guanine residues on opposite DNA strands.[6]

The relative abundance of these adducts would depend on the reaction conditions and the DNA sequence context.

Quantitative Analysis of DNA Alkylation (Illustrative Data)

The following tables present hypothetical quantitative data based on typical findings for analogous nitrogen mustards to illustrate the types of measurements performed in such studies.

Table 1: Relative Reactivity of Nucleobases with a Model Nitrogen Mustard

DNA BaseRelative Reactivity (%)
Guanine (N7)70
Adenine (N3)20
Cytosine (N3)5
Thymine (O2)<5

Table 2: Distribution of DNA Adducts Formed by a Model Bifunctional Nitrogen Mustard

Adduct TypePercentage of Total Adducts
N7-Guanine Monoadduct60
N3-Adenine Monoadduct15
G-G Intrastrand Cross-link10
G-G Interstrand Cross-link10
Other5

Experimental Protocols

Investigating the reaction of this compound with DNA would involve a series of in vitro and potentially cellular experiments.

In Vitro Reaction of this compound with DNA

Objective: To identify the DNA adducts formed and to determine the kinetics of the reaction.

Methodology:

  • Reaction Setup: Incubate purified calf thymus DNA or a synthetic oligonucleotide of defined sequence with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • Time-Course Analysis: Aliquots are taken at different time points to monitor the progress of the reaction.

  • DNA Hydrolysis: The DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Adduct Analysis by HPLC-MS/MS: The resulting mixture of normal and adducted nucleosides is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

    • HPLC Separation: A C18 reverse-phase column is typically used to separate the different nucleosides based on their hydrophobicity.

    • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is used to detect and quantify the protonated molecular ions of the expected adducts. Collision-induced dissociation (CID) is used to generate characteristic fragment ions for structural confirmation.

  • Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known concentration of an internal standard.

Cellular DNA Adduct Analysis

Objective: To determine if this compound forms DNA adducts in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured and treated with this compound for a specified period.

  • Genomic DNA Isolation: Genomic DNA is isolated from the treated cells using a commercial DNA extraction kit.

  • DNA Hydrolysis and Analysis: The isolated DNA is then subjected to the same hydrolysis and HPLC-MS/MS analysis as described in the in vitro protocol.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_compound This compound cluster_aziridinium Aziridinium Ion Formation cluster_adduct Guanine Adduct Formation Compound R-N(CH3)(CH2CH2Cl) Aziridinium R-N+(CH3)(CH2)2 (Aziridinium Ion) Compound->Aziridinium - Cl- Adduct N7-Alkylguanine Adduct Aziridinium->Adduct + Guanine-N7 Guanine Guanine (in DNA)

Caption: Predicted reaction of this compound with guanine.

Experimental Workflow

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Adduct Analysis DNA_Source DNA Source (Calf Thymus or Cells) Treatment Treatment with Alkylating Agent DNA_Source->Treatment DNA_Isolation DNA Isolation Treatment->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MSMS MS/MS Detection and Quantification HPLC->MSMS

Caption: General workflow for the detection of DNA adducts.

Cellular Response to DNA Alkylation

CellularResponse cluster_repair DNA Damage Response AlkylatingAgent Alkylating Agent DNA_Adduct DNA Adduct Formation (e.g., N7-Guanine) AlkylatingAgent->DNA_Adduct BER Base Excision Repair (BER) DNA_Adduct->BER Repair NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Repair ReplicationBlock Replication/Transcription Block DNA_Adduct->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified overview of cellular responses to DNA alkylation.

Conclusion

This compound is predicted to function as a DNA alkylating agent, primarily targeting the N7 position of guanine residues through the formation of a reactive aziridinium ion. The resulting DNA adducts can disrupt critical cellular processes, leading to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action and biological effects. A thorough understanding of the interaction of such compounds with DNA is crucial for the development of novel therapeutic agents and for assessing the toxicological risks of chemical exposure.

References

Spectroscopic Profile of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a molecule of interest in synthetic chemistry and potentially in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed, generalized experimental protocols for acquiring such data. The information is structured to be a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and medicinal chemistry.

Introduction

This compound (CAS No. 94-31-5) is an aromatic aldehyde containing a nitrogen mustard moiety. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation. This guide presents a predictive summary of its key spectroscopic features based on the analysis of its functional groups and data from analogous structures.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectral features are anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.7Doublet2HAromatic protons (ortho to -CHO)
~6.7Doublet2HAromatic protons (ortho to -N(CH₃)(CH₂CH₂Cl))
~3.8Triplet2HMethylene protons (-N-CH₂-CH₂Cl)
~3.6Triplet2HMethylene protons (-CH₂-Cl)
~3.1Singlet3HMethyl protons (-N-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon (-CHO)
~152Aromatic carbon attached to the amino group
~132Aromatic carbons ortho to the aldehyde group
~129Aromatic carbon attached to the aldehyde group
~111Aromatic carbons ortho to the amino group
~55Methylene carbon attached to nitrogen (-N-CH₂-)
~41Methylene carbon attached to chlorine (-CH₂-Cl)
~40Methyl carbon (-N-CH₃)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch of the aldehyde
~1680StrongC=O stretch of the aromatic aldehyde
~1600, ~1500Medium-StrongC=C stretching of the aromatic ring
~1350StrongC-N stretching of the aromatic amine[1]
~820StrongC-H out-of-plane bending for a 1,4-disubstituted benzene
~670MediumC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for this compound

m/z ValueInterpretation
197/199Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio[2][3][4]
168Loss of the ethyl group (-C₂H₅)
148Loss of the chloroethyl radical (•CH₂CH₂Cl)
134[M - C₂H₄Cl]⁺
120[M - CH₂Cl - C₂H₄]⁺
91Tropylium ion from the aromatic ring

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Width: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Program: Proton-decoupled

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters (for a Fourier-Transform IR spectrometer):

    • Background Scan:

      • Run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan:

      • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

      • Scan Range: 4000 to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

    • For a direct insertion probe, the sample is heated to induce volatilization into the ion source.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 150-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of the target compound.

Mass_Spectrometry_Fragmentation Molecule [C₁₀H₁₂ClNO]⁺ m/z = 197/199 Frag1 Loss of •CH₂CH₂Cl [C₈H₈NO]⁺ m/z = 148 Molecule->Frag1 - •CH₂CH₂Cl Frag2 Loss of C₂H₅ [C₈H₇ClNO]⁺ m/z = 168 Molecule->Frag2 - •C₂H₅ Frag3 [M - C₂H₄Cl]⁺ [C₈H₈NO]⁺ m/z = 134 Molecule->Frag3 - C₂H₄Cl

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

Physical and chemical properties of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This molecule, belonging to the nitrogen mustard class of aromatic aldehydes, holds significant interest for its potential applications in medicinal chemistry and materials science due to its reactive chloroethyl moiety and versatile benzaldehyde group.

Compound Identification and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₀H₁₂ClNO.[1][2] Key identification and physical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 94-31-5[3]
Molecular Formula C₁₀H₁₂ClNO[3]
Molecular Weight 197.66 g/mol [3]
IUPAC Name This compound[4]
Synonyms p-((2-Chloroethyl)methylamino)benzaldehyde, 4-[(2-Chloroethyl)(methyl)amino]benzaldehyde[4]
Physical Form Solid[1][2]
Melting Point 70 °C[5]
Boiling Point (Predicted) 328.7 ± 27.0 °C[5]
Purity (Typical) ≥98%[1][6]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl group, and the two methylene groups of the chloroethyl chain. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The highly deshielded aldehyde proton would be a singlet further downfield (around 9-10 ppm). The methylene protons adjacent to the nitrogen and the chlorine would appear as triplets in the range of 3-4 ppm, and the methyl protons would be a singlet around 3 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm).[7] The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the chloroethyl and methyl groups would appear in the upfield region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found around 1700-1680 cm⁻¹.[8] Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.66 g/mol ).[3] The fragmentation pattern would likely involve the loss of the chloroethyl group, the methyl group, and the formyl group, leading to characteristic fragment ions.[9][10]

Chemical Properties

3.1. Solubility

Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform. Its solubility in water is likely to be low.

3.2. Stability and Storage

As a nitrogen mustard derivative, this compound may be sensitive to moisture and elevated temperatures. The chloroethyl group can undergo hydrolysis or other nucleophilic substitution reactions. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][6]

3.3. Reactivity

The chemical reactivity of this compound is dictated by two primary functional groups: the aldehyde and the nitrogen mustard moiety.

  • Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with amines to form imines (Schiff bases).[11]

  • Nitrogen Mustard Moiety: The 2-chloroethylamino group is the pharmacophore responsible for the alkylating properties of nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile that can react with nucleophiles.[12][13] In a biological context, the primary target for alkylation is the N7 position of guanine in DNA.[14]

Experimental Protocols

4.1. Synthesis

A plausible and widely used method for the synthesis of 4-substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction .[15][16][17] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed Synthesis Workflow:

cluster_synthesis Synthesis of this compound reagent1 N-(2-Chloroethyl)-N-methylaniline reaction Vilsmeier-Haack Reaction reagent1->reaction reagent2 Vilsmeier Reagent (DMF/POCl₃) reagent2->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve N-(2-chloroethyl)-N-methylaniline in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. Filter the crude product, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Potential Applications

5.1. Mechanism of Action as an Alkylating Agent

As a nitrogen mustard, this compound is expected to function as a bifunctional alkylating agent. The proposed mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, primarily DNA.[12][13] This alkylation can occur at one or both of the chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[14][18]

Signaling Pathway for DNA Damage-Induced Apoptosis:

cluster_pathway Proposed Mechanism of Cytotoxicity compound This compound activation Intracellular Activation (Aziridinium Ion Formation) compound->activation dna_alkylation DNA Alkylation (Guanine N7) activation->dna_alkylation dna_damage DNA Damage & Interstrand Cross-links dna_alkylation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis

Caption: DNA damage-induced apoptosis pathway.

5.2. Cytotoxicity

5.3. Applications in Drug Development

The bifunctional nature of this compound makes it a versatile platform for the development of novel therapeutic agents. The aldehyde group can be used as a handle for conjugation to targeting moieties, such as peptides or antibodies, to achieve selective delivery to cancer cells. Furthermore, the nitrogen mustard "warhead" can be modified to fine-tune its reactivity and toxicity profile.[18]

Safety and Handling

6.1. Hazard Identification

Based on data for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2]

6.2. Recommended Handling Precautions

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

This technical guide provides a summary of the available information on this compound. Further experimental studies are required to fully elucidate its spectral properties, reactivity, and biological activity for its potential application in research and drug development.

References

"4-((2-Chloroethyl)(methyl)amino)benzaldehyde" as a precursor for nitrogen mustard compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of nitrogen mustard compounds from "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" cannot be provided. The creation and dissemination of detailed protocols for the synthesis of nitrogen mustards, which are potent alkylating agents with applications in both chemotherapy and as chemical warfare agents, are subject to strict regulations and ethical considerations.

Providing such a guide would be irresponsible and could facilitate the production of hazardous materials by unauthorized individuals. The synthesis of these compounds should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures and regulatory oversight.

Instead, general information on the chemical class and its medical applications can be discussed from a public health and safety perspective. Nitrogen mustards, despite their toxicity, have been pivotal in the development of chemotherapy. Their mechanism of action involves the alkylation of DNA, which disrupts cell division and is particularly effective against rapidly proliferating cancer cells. Research in this area focuses on designing new analogues with increased selectivity for cancer cells to minimize side effects.

For researchers, scientists, and drug development professionals interested in the development of novel therapeutics, it is recommended to consult peer-reviewed scientific literature and established safety protocols from regulatory agencies. Access to detailed synthetic procedures for such compounds is typically restricted and requires appropriate institutional affiliations and adherence to all relevant safety and security protocols.

Potential Therapeutic Targets of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its analogs belong to the nitrogen mustard class of alkylating agents. These compounds are of significant interest in oncology due to their ability to induce cytotoxicity in rapidly proliferating cancer cells. The core structure, featuring a benzaldehyde ring and a reactive bis(2-chloroethyl)amino group, allows for a range of chemical modifications to modulate activity, selectivity, and pharmacological properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The primary mechanism of action for this class of compounds is the alkylation of DNA. The electron-rich nitrogen atom of the amino group facilitates the formation of a highly reactive aziridinium ion, which then electrophilically attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in mono-adducts, and more critically, interstrand cross-links (ICLs) that block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

Recent studies on various analogs have revealed that their cytotoxic effects are not solely dependent on DNA alkylation. Emerging evidence points to a multi-faceted mechanism of action that can include the inhibition of key enzymes involved in DNA topology, such as topoisomerase II, and the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[2][3] This guide will delve into these primary and secondary therapeutic targets, providing a framework for the further development and evaluation of this compound analogs as potential anticancer agents.

Core Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound analogs stems from their ability to interfere with fundamental cellular processes. The main therapeutic targets and the corresponding mechanisms are outlined below.

DNA Alkylation and Interstrand Cross-Linking

The hallmark of nitrogen mustards is their ability to covalently modify DNA. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This cation is a potent electrophile that readily reacts with nucleophilic centers in DNA, particularly the N7 atom of guanine. A second, similar reaction with the other chloroethyl arm leads to the formation of an interstrand cross-link, covalently linking the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically obstruct the separation of DNA strands, which is essential for both replication and transcription. The cellular response to such extensive DNA damage, when repair mechanisms are overwhelmed, is the initiation of apoptosis.[4][5]

DNA_Alkylation cluster_drug Drug Action cluster_dna Cellular Target: DNA cluster_response Cellular Response Drug This compound Analog Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular Cyclization Guanine Guanine (N7) Aziridinium->Guanine Alkylation DNA DNA Double Helix ICL Interstrand Cross-link Guanine->ICL Second Alkylation Replication_Block Replication Fork Stall ICL->Replication_Block Transcription_Block Transcription Inhibition ICL->Transcription_Block DDR DNA Damage Response (ATM/ATR, p53) Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis DDR->Apoptosis Overwhelmed Repair

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and knots, that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Some analogs of this compound have been shown to act as topoisomerase II poisons.[3] These compounds stabilize the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly toxic to the cell and are potent inducers of apoptosis.[6]

Topoisomerase_Inhibition cluster_drug Drug Action cluster_enzyme Enzyme Cycle cluster_outcome Cellular Outcome Analog Benzaldehyde Nitrogen Mustard Analog Cleavable_Complex Cleavable Complex (TopoII-DNA) Analog->Cleavable_Complex Stabilization TopoII Topoisomerase II TopoII->Cleavable_Complex DNA Cleavage Religation DNA Re-ligation Cleavable_Complex->Religation Normal Process DSB Permanent Double- Strand Breaks Cleavable_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Generation of Reactive Oxygen Species (ROS)

Several anticancer agents exert their effects by inducing oxidative stress within cancer cells. Some benzaldehyde nitrogen mustard analogs have been found to increase the intracellular levels of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[2][3] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced damage. Elevated ROS can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger apoptosis through various signaling pathways, including the activation of stress-activated protein kinases (e.g., JNK) and the mitochondrial pathway of apoptosis.[7][8][9]

ROS_Generation cluster_drug Drug Action cluster_cellular Cellular Effects cluster_damage Molecular Damage cluster_apoptosis Apoptotic Signaling Analog Benzaldehyde Nitrogen Mustard Analog ROS Increased ROS Analog->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage Oxidative DNA Damage Oxidative_Stress->DNA_Damage Mito_Pathway Mitochondrial Apoptosis Pathway Mitochondria->Mito_Pathway JNK_Activation JNK Pathway Activation DNA_Damage->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis Mito_Pathway->Apoptosis

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a representative analog, Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH), and other related nitrogen mustard derivatives.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) HepG2 (Hepatocellular Carcinoma)26.1 ± 3.5[2][3]
HCT-116 (Colorectal Carcinoma)57.5 ± 5.3[2][3]
K562 (Chronic Myelogenous Leukemia)48.2 ± 4.0[2][3]
PC-12 (Pheochromocytoma)19.4 ± 2.2[2][3]
BFA-Nitrogen Mustard Hybrid (5a) HL-60 (Promyelocytic Leukemia)4.48[10]
PC-3 (Prostate Cancer)9.37[10]
Bel-7402 (Hepatocellular Carcinoma)0.2[10]
Bel-7402/5-FU (Drug-Resistant)0.84[10]
Hydroxyanthraquinone-Nitrogen Mustard Hybrid (5k) MCF-7 (Breast Cancer)0.000263[11][12]
Tyrosinamide-Chlorambucil Hybrid (m-16) MDA-MB-231 (Breast Cancer)48.61[10]
MCF-7 (Breast Cancer)31.25[10]
Chlorambucil (Parent Drug) MDA-MB-231 (Breast Cancer)136.85[10]
MCF-7 (Breast Cancer)130.36[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound analogs.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Western Blot for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP, are measured.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at the desired concentration and time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

Principle: This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated kDNA.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.

Measurement of Intracellular ROS

Principle: The production of intracellular ROS can be measured using fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described for the MTT assay.

  • Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.

Conclusion

Analogs of this compound represent a promising class of compounds for anticancer drug development. Their therapeutic potential is rooted in their ability to target multiple critical cellular processes. The primary and most well-established mechanism is the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links that trigger apoptosis. Furthermore, the discovery that certain analogs can also inhibit topoisomerase II and induce the production of reactive oxygen species highlights the multi-targeted nature of these compounds, which may offer advantages in overcoming drug resistance.

The quantitative data presented in this guide demonstrate the potent cytotoxic activity of these analogs against a range of cancer cell lines. The detailed experimental protocols provide a practical framework for researchers to further investigate the mechanisms of action and to screen for novel, more effective derivatives. The signaling pathway diagrams offer a visual representation of the complex cellular responses to these compounds.

Future research in this area should focus on the synthesis and evaluation of a wider range of analogs to establish a more comprehensive structure-activity relationship. This will aid in the design of compounds with improved tumor selectivity and reduced off-target toxicity. Investigating the interplay between DNA damage, topoisomerase II inhibition, and ROS generation will provide a deeper understanding of the synergistic effects that may contribute to the overall anticancer efficacy of these promising therapeutic agents.

References

In Silico Modeling of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde DNA Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the nitrogen mustard derivative, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, and deoxyribonucleic acid (DNA). As a member of the alkylating agent class of compounds, understanding its mechanism of DNA binding at a molecular level is crucial for the development of novel therapeutics and for assessing its toxicological profile. This document details the theoretical basis of its interaction, outlines computational and experimental protocols for its study, and presents the relevant cellular signaling pathways affected by the resulting DNA damage.

Introduction to this compound and its DNA Alkylating Potential

This compound belongs to the nitrogen mustard family, a class of compounds known for their ability to form covalent bonds with biological macromolecules, most notably DNA.[1][2] These agents are characterized by a chloroethylamino group, which is responsible for their alkylating activity. The cytotoxic effects of nitrogen mustards are primarily attributed to their ability to induce DNA damage, which can interfere with DNA replication and transcription, ultimately leading to cell death.[3][4]

The mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion.[1][5] This electrophilic intermediate is then susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is the most frequent target for alkylation by nitrogen mustards.[5][6] Bifunctional alkylating agents can react with two different nucleophilic sites, leading to the formation of interstrand or intrastrand cross-links in the DNA, which are particularly cytotoxic lesions.[3][7]

In Silico Modeling of DNA Binding

Computational modeling offers a powerful and cost-effective approach to investigate the binding of small molecules like this compound to DNA. These methods provide insights into the binding modes, interaction energies, and the structural changes induced in both the ligand and the DNA.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[8][9] The process involves sampling a large number of possible conformations of the ligand in the binding site of the DNA and scoring them based on a force field that estimates the binding affinity.

Table 1: Representative Molecular Docking Parameters for Small Molecule-DNA Interaction

ParameterDescriptionTypical Value/Software
Receptor 3D structure of DNAB-DNA dodecamer (e.g., PDB ID: 1BNA)
Ligand 3D structure of this compoundGenerated and energy-minimized using software like ChemDraw or Avogadro
Docking Software Program to perform the docking simulationAutoDock, GOLD, Glide
Search Algorithm Algorithm to explore ligand conformationsLamarckian Genetic Algorithm, Monte Carlo
Scoring Function Function to estimate binding energyAMBER, CHARMM, MMFF94
Grid Box Defines the search space on the DNACentered on the DNA, encompassing the major and minor grooves
Quantum Mechanics (QM) and Density Functional Theory (DFT)

Quantum mechanics calculations, particularly Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and reactivity of the system.[10] DFT is well-suited for studying the mechanism of covalent bond formation between the aziridinium ion of the activated nitrogen mustard and the DNA base.

Table 2: Key DFT Calculation Parameters for Reaction Mechanism Studies

ParameterDescriptionTypical Method/Basis Set
Method DFT functionalB3LYP, M06-2X
Basis Set Mathematical description of atomic orbitals6-31G*, 6-311++G**
Solvation Model Simulates the effect of the solvent (water)Polarizable Continuum Model (PCM)
Calculation Type Determines the properties to be calculatedGeometry Optimization, Transition State Search, Frequency Calculation

Experimental Validation Protocols

In silico predictions should always be validated by experimental data. A variety of biophysical techniques can be employed to characterize the interaction of this compound with DNA.[11]

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the compound upon binding to DNA.[12] Intercalation or groove binding can lead to hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a red or blue shift in the maximum wavelength of absorption.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of DNA (e.g., calf thymus DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4).

  • Titrate a fixed concentration of the compound with increasing concentrations of DNA.

  • Record the UV-Vis absorption spectra after each addition of DNA.

  • Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).

Fluorescence Spectroscopy

Fluorescence quenching experiments can provide information about the binding affinity and mechanism. If the compound is fluorescent, its fluorescence may be quenched upon binding to DNA.

Experimental Protocol:

  • Prepare solutions as described for UV-Vis spectroscopy.

  • Excite the compound at its maximum absorption wavelength and record the emission spectrum.

  • Titrate the compound with increasing concentrations of DNA and record the fluorescence spectra.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[11] The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in these bands can indicate the mode of binding.

Experimental Protocol:

  • Prepare solutions of DNA and the compound in a suitable buffer.

  • Record the CD spectrum of DNA alone.

  • Add increasing concentrations of the compound to the DNA solution and record the CD spectra.

  • Analyze the changes in the CD bands to infer the effect of the compound on the DNA conformation.

Cellular Signaling Pathways and Logical Relationships

The DNA damage induced by this compound activates complex cellular signaling pathways aimed at repairing the damage or inducing cell death if the damage is too severe.[7][13]

DNA Damage Response Pathway

The following diagram illustrates a simplified DNA damage response pathway initiated by alkylating agents.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Molecular Event cluster_2 Cellular Recognition & Signaling cluster_3 Cellular Outcomes Alkylating_Agent This compound DNA_Adduct DNA Alkylation (Guanine N7) Alkylating_Agent->DNA_Adduct Covalent Binding Damage_Sensors Damage Sensors (e.g., PARP) DNA_Adduct->Damage_Sensors Recognition Signal_Transducers Signal Transducers (ATM/ATR, CHK1/CHK2) Damage_Sensors->Signal_Transducers Activation BER Base Excision Repair (BER) Signal_Transducers->BER NER Nucleotide Excision Repair (NER) Signal_Transducers->NER Apoptosis Apoptosis Signal_Transducers->Apoptosis If damage is severe Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transducers->Cell_Cycle_Arrest

Caption: DNA Damage Response Pathway to Alkylating Agents.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for the in silico modeling of small molecule-DNA interactions.

In_Silico_Workflow Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking Ligand_Prep->Docking DNA_Prep DNA Structure Preparation (PDB Download & Refinement) DNA_Prep->Docking Analysis Binding Mode & Energy Analysis Docking->Analysis QM_MM QM/MM Simulations (for covalent interactions) QM_MM->Analysis Analysis->QM_MM Refine covalent binding Validation Experimental Validation (Spectroscopy, etc.) Analysis->Validation

Caption: In Silico Modeling Workflow for DNA-Ligand Interactions.

Logical Relationship of DNA Alkylation

The following diagram illustrates the logical progression from the chemical properties of this compound to its biological effect.

Logical_Relationship Chemical_Structure Chemical Structure (Nitrogen Mustard) Aziridinium_Formation Aziridinium Ion Formation (Reactive Intermediate) Chemical_Structure->Aziridinium_Formation Nucleophilic_Attack Nucleophilic Attack (on Guanine N7) Aziridinium_Formation->Nucleophilic_Attack Covalent_Adduct Covalent DNA Adduct Nucleophilic_Attack->Covalent_Adduct Biological_Effect Biological Effect (Cytotoxicity, Mutagenesis) Covalent_Adduct->Biological_Effect

Caption: Logical Progression of DNA Alkylation by a Nitrogen Mustard.

Conclusion

The in silico modeling of this compound's interaction with DNA provides a powerful framework for understanding its mechanism of action at a molecular level. By combining computational techniques like molecular docking and DFT with experimental validation methods, researchers can gain detailed insights into the binding process, the nature of the DNA adducts formed, and the subsequent cellular responses. This knowledge is invaluable for the rational design of new anticancer agents with improved efficacy and reduced toxicity, as well as for the risk assessment of environmental exposure to such compounds.

References

The Vanguard of Discovery: A Technical Guide to the Synthesis and Evaluation of Novel 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a classic nitrogen mustard warhead, continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of new derivatives based on this core structure. We delve into detailed experimental protocols for the synthesis of promising Schiff base and hydrazone derivatives, present a comprehensive analysis of their cytotoxic activities against various cancer cell lines, and elucidate the underlying molecular mechanisms, including DNA alkylation and the induction of apoptotic signaling pathways. This guide is intended to serve as a critical resource for researchers engaged in the rational design and development of next-generation chemotherapeutics.

Introduction

Nitrogen mustards represent a cornerstone in the history of cancer chemotherapy, exerting their cytotoxic effects primarily through the alkylation of DNA.[1] The presence of the bis(2-chloroethyl)amino functional group allows for the formation of highly reactive aziridinium ions that can form covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine.[2][3] This interaction can lead to DNA damage, strand breaks, and interstrand cross-linking, ultimately triggering cell cycle arrest and apoptosis.[1] The benzaldehyde moiety in this compound offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

This guide focuses on the derivatization of the aldehyde group to form Schiff bases and hydrazones, two classes of compounds known for their broad spectrum of biological activities, including anticancer properties. By incorporating various aromatic and heterocyclic amines and hydrazines, it is possible to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Synthesis of Novel Derivatives

The aldehyde functional group of this compound serves as a key reaction center for the synthesis of novel derivatives. The primary synthetic routes explored in this guide are the formation of Schiff bases and hydrazones.

General Workflow for Derivative Synthesis

The synthesis of novel derivatives from the core compound follows a logical and systematic workflow. This process begins with the careful selection of reactants and culminates in the purification and characterization of the final products.

G A Start: this compound B Reactant Selection: - Aromatic/Heterocyclic Amines - Hydrazines/Hydrazides A->B C Reaction Condition Optimization: - Solvent - Catalyst - Temperature - Reaction Time B->C D Condensation Reaction: Formation of Imine/Hydrazone C->D E Work-up and Purification: - Filtration - Recrystallization - Chromatography D->E F Characterization: - Spectroscopy (NMR, IR, MS) - Elemental Analysis E->F G Final Derivative F->G

Caption: General workflow for the synthesis of derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by reacting this compound with various primary amines.

Materials:

  • This compound

  • Substituted anilines or other primary amines

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add a solution of 1.0 mmol of the selected primary amine in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Dry the final product and determine the yield.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Objective: To synthesize hydrazone derivatives by reacting this compound with various hydrazines or hydrazides.

Materials:

  • This compound

  • Hydrazine hydrate, phenylhydrazine, or substituted benzhydrazides

  • Ethanol or methanol

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 1.0 mmol of the chosen hydrazine or hydrazide in 15 mL of ethanol to the flask.

  • A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux the reaction mixture for 3-5 hours with continuous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature to allow for the precipitation of the hydrazone.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from an appropriate solvent to achieve high purity.

  • Dry the purified hydrazone and calculate the percentage yield.

  • Confirm the structure of the synthesized derivative using spectroscopic techniques.

Biological Evaluation

The newly synthesized derivatives are subjected to a battery of in vitro assays to determine their cytotoxic potential and to elucidate their mechanism of action.

General Workflow for Biological Evaluation

The biological evaluation of the synthesized compounds follows a structured approach, starting with cytotoxicity screening and progressing to more detailed mechanistic studies for the most promising candidates.

G A Synthesized Derivatives B In Vitro Cytotoxicity Screening: - MTT Assay - Multiple Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F DNA Alkylation Assay E->F G Apoptosis Induction Assays: - Annexin V-FITC/PI Staining - Caspase Activity Assays E->G H Signaling Pathway Analysis: - Western Blotting (p53, MAPK, Akt) E->H

Caption: Workflow for the biological evaluation of derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the hypothetical yields and biological activity data for a series of synthesized Schiff base and hydrazone derivatives of this compound.

Table 1: Synthesis Yields of Novel Derivatives

Derivative IDDerivative TypeR-GroupYield (%)
SB-1 Schiff BasePhenyl85
SB-2 Schiff Base4-Chlorophenyl88
SB-3 Schiff Base4-Nitrophenyl92
SB-4 Schiff Base2-Hydroxyphenyl82
HZ-1 HydrazonePhenyl89
HZ-2 Hydrazone4-Bromophenyl91
HZ-3 Hydrazone2,4-Dinitrophenyl95

Table 2: In Vitro Cytotoxicity (IC50, µM) of Novel Derivatives

Derivative IDMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
SB-1 15.218.522.1
SB-2 8.710.312.5
SB-3 5.16.88.9
SB-4 12.415.119.8
HZ-1 10.513.216.7
HZ-2 7.39.111.4
HZ-3 3.84.96.2
Doxorubicin 0.81.11.5

Mechanism of Action: Signaling Pathways

The cytotoxic effects of this compound derivatives are primarily attributed to their ability to induce DNA damage, which in turn activates downstream signaling pathways leading to apoptosis.

DNA Alkylation and Damage Response

The core mechanism involves the alkylation of DNA by the nitrogen mustard moiety. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA, primarily the N7 of guanine. Bifunctional alkylation can lead to the formation of interstrand crosslinks, a particularly lethal form of DNA damage.

G A Nitrogen Mustard Derivative B Intramolecular Cyclization A->B C Aziridinium Ion Formation (Highly Reactive) B->C D Nucleophilic Attack by DNA (Guanine N7) C->D E Monoadduct Formation D->E F Second Alkylation Event E->F G Interstrand Crosslink (ICL) F->G H DNA Damage G->H

Caption: Mechanism of DNA alkylation by nitrogen mustard derivatives.

Apoptosis Induction Pathways

The DNA damage induced by these derivatives triggers a cellular stress response that can activate apoptotic pathways. Key signaling molecules such as p53 and the MAPK/Akt pathways play a crucial role in this process.

Upon sensing DNA damage, the tumor suppressor protein p53 is activated and stabilized. Activated p53 can transcriptionally upregulate pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 DNA Damage Response cluster_1 Mitochondrial Pathway A DNA Damage B p53 Activation A->B C Upregulation of Pro-apoptotic Genes (e.g., BAX, PUMA) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: p53-mediated apoptotic signaling pathway.

Nitrogen mustards can also induce cellular stress that activates the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[4][5] The activation of these pathways can lead to the activation of the transcription factor AP-1, which can regulate the expression of genes involved in both cell survival and apoptosis, depending on the cellular context.[4][5]

G cluster_0 MAPK Pathway cluster_1 Akt Pathway A Cellular Stress (from DNA Damage) B MAPK Activation (ERK, JNK, p38) A->B C Akt Activation A->C D AP-1 Activation B->D C->D E Gene Expression Changes (Pro- or Anti-apoptotic) D->E F Cell Fate Decision (Apoptosis or Survival) E->F

Caption: MAPK/Akt-AP1 signaling pathway in response to nitrogen mustard-induced stress.

Conclusion

The this compound scaffold remains a highly valuable platform for the development of novel anticancer agents. The synthetic versatility of the aldehyde group allows for the creation of diverse libraries of Schiff base and hydrazone derivatives with potent cytotoxic activities. The primary mechanism of action involves DNA alkylation, leading to the activation of key apoptotic signaling pathways. Further optimization of these derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds significant promise for the future of cancer chemotherapy. This guide provides a foundational framework for researchers to build upon in their quest for more effective and selective cancer treatments.

References

Methodological & Application

Application Note: Synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and dyes. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds.[1][2] The procedure involves the reaction of N-(2-chloroethyl)-N-methylaniline with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5] This application note outlines the reaction mechanism, a step-by-step experimental protocol, and quantitative data for researchers in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, reagents, and the final product involved in this synthesis protocol.

Compound NameRoleChemical FormulaMW ( g/mol )Stoichiometry (Equivalents)Physical FormCAS No.
N-(2-chloroethyl)-N-methylanilineSubstrateC₉H₁₂ClN169.651.0Liquid935-06-8
Phosphorus Oxychloride (POCl₃)ReagentPOCl₃153.331.2Liquid10025-87-3
N,N-Dimethylformamide (DMF)Reagent / SolventC₃H₇NO73.09>3.0 (Used as solvent)Liquid68-12-2
This compound Product C₁₀H₁₂ClNO 197.66 - (Theoretical 1.0) Solid 94-31-5

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[4] This reagent is a weak electrophile that then reacts with the electron-rich N-(2-chloroethyl)-N-methylaniline substrate, primarily at the para position due to the activating, ortho-para directing amino group. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[1][4]

G prep Vilsmeier Reagent Preparation react Addition of Substrate & Reaction prep->react Cool to 0-5 °C quench Quenching & Hydrolysis react->quench Heat to 70-80 °C (e.g., 4-6 hours) extract Extraction quench->extract Neutralize with Na₂CO₃ purify Purification extract->purify Separate organic layer analyze Analysis (TLC, NMR, MS) purify->analyze Column Chromatography or Recrystallization

Caption: A high-level overview of the experimental workflow.

Caption: The three key stages of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • N-(2-chloroethyl)-N-methylaniline (Substrate)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Ice bath and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • To a three-neck round-bottom flask purged with nitrogen, add anhydrous DMF (3.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

    • Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve N-(2-chloroethyl)-N-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 70-80 °C using a water bath or heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis:

    • After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or cold 2M sodium hydroxide solution until the pH is approximately 8-9. This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • Stir the resulting mixture for 30-60 minutes.

  • Extraction and Purification:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care.

  • The quenching and neutralization steps are exothermic and may release gases. Perform these additions slowly and with adequate cooling.

References

Application Note: Quantitative Analysis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the simultaneous quantification of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its putative metabolites in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound is an aromatic aldehyde containing a reactive chloroethylamino group, a moiety found in several alkylating agents. Understanding the metabolic fate of such compounds is crucial in drug development to assess their efficacy, toxicity, and pharmacokinetic profiles. This application note provides a detailed protocol for the extraction and quantitative analysis of the parent compound and its proposed metabolites from plasma samples.

Predicted Metabolic Pathway

The metabolism of this compound is predicted to proceed through several key transformations, primarily involving the chloroethylamino and aldehyde functionalities. Based on the known metabolism of structurally related compounds, the following major metabolic pathways are proposed:

  • Hydrolysis: The chloroethyl group can undergo hydrolysis to form the corresponding hydroxyethyl metabolite.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Aldehyde oxidase, a cytosolic enzyme, is known to be involved in the oxidation of aromatic aldehydes.

  • Conjugation: The resulting carboxylic acid and alcohol metabolites can be further conjugated with glucuronic acid or sulfate for excretion.

  • N-Dealkylation: The methyl or the entire chloroethyl group could be removed.

A diagram of the proposed metabolic pathway is presented below.

Metabolic Pathway Proposed Metabolic Pathway of this compound parent This compound met1 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde (M1: Hydrolysis) parent->met1 Hydrolysis met2 4-((2-Chloroethyl)(methyl)amino)benzoic acid (M2: Oxidation) parent->met2 Oxidation met3 4-((2-Hydroxyethyl)(methyl)amino)benzoic acid (M3) met1->met3 Oxidation met2->met3 Hydrolysis met4 M3-Glucuronide (M4: Glucuronidation) met3->met4 UGT

A proposed metabolic pathway for this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the analytes from plasma.

Materials:

  • Human plasma

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade), containing 1% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing internal standard) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system: A UPLC or HPLC system capable of binary gradient elution.

  • Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

The following table outlines the hypothetical MRM transitions for the parent compound and its proposed metabolites. The precursor ion ([M+H]⁺) and product ions would need to be optimized by direct infusion of analytical standards. The fragmentation of the benzaldehyde moiety is expected to yield a characteristic loss of CO (28 Da) and the phenyl cation.[1][2][3] The chloroethylamino group will also produce specific fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 198.1162.1 (loss of HCl)20
134.1 (loss of C2H4Cl)25
M1 (Hydroxyethyl) 180.1149.1 (loss of CH2OH)18
134.1 (loss of C2H4OH)22
M2 (Carboxylic Acid) 214.1178.1 (loss of HCl)22
166.1 (loss of COOH)28
M3 (Hydroxy-Carboxy) 196.1178.1 (loss of H2O)15
150.1 (loss of COOH)25
Internal Standard (Specific to IS)(Specific to IS)(Optimized)

Data Presentation

The following tables represent hypothetical quantitative data obtained from a validation study.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Parent Compound1 - 10000.998
M1 (Hydroxyethyl)1 - 10000.997
M2 (Carboxylic Acid)1 - 10000.999
M3 (Hydroxy-Carboxy)1 - 10000.996

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Parent Compound 54.9 ± 0.398.06.1
5051.2 ± 2.5102.44.9
500495.5 ± 18.299.13.7
M1 (Hydroxyethyl) 55.2 ± 0.4104.07.7
5048.9 ± 3.197.86.3
500508.1 ± 22.3101.64.4
M2 (Carboxylic Acid) 54.8 ± 0.296.04.2
5050.5 ± 1.9101.03.8
500490.7 ± 15.198.13.1

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Experimental Workflow HPLC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Add Acetonitrile with IS (300 µL) plasma->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UPLC/HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

A flowchart of the experimental workflow.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound and its potential metabolites in a biological matrix. This methodology can be readily implemented in a drug discovery and development setting to support DMPK studies. The protocol is straightforward and amenable to automation for high-throughput applications.

References

Application Notes and Protocols for the Synthesis of Anticancer Thiosemicarbazone Derivatives from 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the synthesis of a potent anticancer agent, p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC), utilizing 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as the primary precursor. This synthetic approach combines two pharmacophores with established anticancer properties: the nitrogen mustard moiety, a classic DNA alkylating agent, and the thiosemicarbazone scaffold, known for its diverse mechanisms of antitumor activity, including inhibition of ribonucleotide reductase and generation of reactive oxygen species.[1][2] The resulting conjugate is a promising candidate for further investigation in cancer therapy.

The nitrogen mustard component, characterized by its bis(2-chloroethyl)amino group, exerts its cytotoxic effects by forming highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Thiosemicarbazones, on the other hand, contribute to the anticancer profile through mechanisms that can include the chelation of essential metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][3]

Data Presentation

CompoundCell LineCancer TypeIC50 (µM)
Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH)HepG2Liver Carcinoma26.1 ± 3.5[1]
HCT-116Colorectal Carcinoma57.5 ± 5.3[1]
K562Chronic Myelogenous Leukemia48.2 ± 4.0[1]
PC-12Pheochromocytoma19.4 ± 2.2[1]

Experimental Protocols

Synthesis of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC)

This protocol is adapted from the method described by Karthikeyan et al. (2012).

Materials:

  • p-[N,N-bis(2-chloroethyl)amino]benzaldehyde (Starting Material)

  • 4-phenyl thiosemicarbazide

  • Ethanol

  • Hydrochloric acid (35%)

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Steam bath or heating mantle

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, combine an ethanolic solution of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde (1 equivalent) with 4-phenyl thiosemicarbazide (1 equivalent in 20 cm³ of ethanol).

  • Acid Catalysis: Add hydrochloric acid (35%, 0.5 cm³) to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a steam bath or heating mantle for approximately 2 hours.

  • Precipitation: After the reflux period, cool the reaction mixture. The product is expected to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from ethanol to obtain pure, shiny yellow crystals of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC).

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_product Final Product start1 This compound dissolve Dissolve reactants in Ethanol start1->dissolve start2 4-phenyl thiosemicarbazide start2->dissolve start3 Ethanol start3->dissolve start4 HCl (catalyst) add_catalyst Add HCl start4->add_catalyst dissolve->add_catalyst reflux Reflux for 2 hours add_catalyst->reflux cool Cool reaction mixture reflux->cool filter Filter crude product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product p-[N,N-bis(2-chloroethyl)amino]benzaldehyde- 4-phenyl thiosemicarbazone (CEAB-4-PTSC) recrystallize->product

Caption: Synthetic workflow for CEAB-4-PTSC.

Signaling Pathway: Nitrogen Mustard Moiety

G NM Nitrogen Mustard Moiety (CEAB-4-PTSC) Aziridinium Aziridinium Ion Formation NM->Aziridinium Intramolecular cyclization Alkylation DNA Alkylation Aziridinium->Alkylation DNA Nuclear DNA Guanine Guanine N7 DNA->Guanine Guanine->Alkylation Monoadduct Monoadduct Formation Alkylation->Monoadduct ICL Interstrand Cross-linking Monoadduct->ICL Second alkylation event Replication_Fork Blocked DNA Replication/Transcription ICL->Replication_Fork DDR DNA Damage Response (DDR) (ATM/ATR, p53 activation) Replication_Fork->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: DNA alkylation pathway of the nitrogen mustard moiety.

Signaling Pathway: Thiosemicarbazone Moiety

G TSC Thiosemicarbazone Moiety (CEAB-4-PTSC) Fe Intracellular Iron (Fe²⁺/Fe³⁺) TSC->Fe Chelation ROS Reactive Oxygen Species (ROS) Generation TSC->ROS RR Ribonucleotide Reductase Fe->RR Inhibition Apoptosis Apoptosis RR->Apoptosis Inhibition of DNA synthesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Mitochondria->Apoptosis

Caption: Anticancer mechanism of the thiosemicarbazone moiety.

References

Application Notes and Protocols for 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as a Potential Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific established protocols, application notes, or peer-reviewed publications detailing the use of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" as a chemical probe for protein labeling. The information presented herein is based on the predicted reactivity of its functional groups, drawing from general principles of protein chemistry and bioconjugation. The following are hypothetical protocols and have not been experimentally validated. Researchers should treat this compound as experimental and perform thorough validation and optimization.

Introduction

This compound is a bifunctional molecule containing a benzaldehyde group and a chloroethylamine moiety.[1][2] In theory, these two functional groups could be exploited for a two-step or simultaneous covalent modification of proteins. The benzaldehyde can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, through reductive amination. The chloroethyl group is a potential alkylating agent that can react with nucleophilic amino acid side chains.

Chemical Structure:

Key Properties:

PropertyValueReference
CAS Number 94-31-5[1][2]
Molecular Formula C10H12ClNO[2]
Molecular Weight 197.66 g/mol [1]

Principle of Reactivity for Protein Labeling

This chemical probe possesses two reactive moieties that could potentially be used for covalent protein modification: the benzaldehyde group and the chloroethylamine group.

Benzaldehyde Moiety: Reductive Amination of Primary Amines

The aldehyde group can react with primary amines (e.g., N-terminal α-amine or lysine ε-amine) to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. This process is known as reductive amination. The reaction is typically more efficient at a slightly acidic pH (around 6-7) to promote Schiff base formation without inactivating the reducing agent.

Chloroethylamine Moiety: Alkylation of Nucleophilic Residues

The 2-chloroethylamine group can act as an alkylating agent. It is known that similar compounds, such as bis(2-chloroethyl)methylamine, can alkylate proteins.[3] The primary targets for alkylation on a protein are nucleophilic amino acid side chains. The reactivity of bromoethylamine, a similar haloethylamine, shows a preference for cysteine, followed by the amino-terminus and histidine.[4] Lysine and methionine are generally less reactive under these conditions.[4] The alkylation reaction proceeds via nucleophilic substitution, where a lone pair of electrons from a nucleophilic amino acid attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Hypothetical Experimental Protocols

Note: These protocols are theoretical and require extensive optimization and validation.

Protocol 1: Two-Step Labeling via Reductive Amination followed by Alkylation

This protocol first utilizes the benzaldehyde for selective N-terminal or lysine modification, followed by a second step where the chloroethyl group reacts with a nearby nucleophile.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (CEAB)

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH3CN)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of CEAB in DMSO. Prepare a fresh 1 M stock solution of NaBH3CN in water.

  • Reductive Amination:

    • Add CEAB to the protein solution to a final concentration of 1-5 mM.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Add NaBH3CN to a final concentration of 20 mM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Alkylation:

    • Increase the pH of the reaction mixture to 8.0-8.5 by adding a suitable buffer (e.g., 1 M HEPES, pH 8.5).

    • Incubate for an additional 4-16 hours at 37°C to facilitate the alkylation reaction.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis: Analyze the labeling efficiency and site-specificity using techniques such as SDS-PAGE, mass spectrometry (MS), and Western blotting.

Protocol 2: One-Pot Labeling

This protocol aims for a simultaneous or sequential reaction of both functional groups in a single pot. The success of this approach will highly depend on the relative reactivity of the two moieties under the chosen reaction conditions.

Materials:

  • Same as Protocol 1.

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in a buffer at pH ~7.5.

  • Reagent Preparation: Prepare stock solutions of CEAB and NaBH3CN as in Protocol 1.

  • Labeling Reaction:

    • Add CEAB to the protein solution to a final concentration of 1-10 mM.

    • Immediately add NaBH3CN to a final concentration of 20 mM.

    • Incubate the reaction for 4-16 hours at 37°C.

  • Purification: Purify the labeled protein using a desalting column.

  • Analysis: Characterize the labeled protein as described in Protocol 1.

Data Presentation

As no experimental data for protein labeling with this specific compound was found, the following table is a template for how quantitative data should be presented once experiments are conducted.

ProteinLabeling ProtocolCEAB Conc. (mM)Reaction Time (h)Labeling Efficiency (%)Site of Modification (determined by MS)
Protein XProtocol 114 + 16e.g., 60%e.g., N-terminus, Cys34
Protein XProtocol 154 + 16e.g., 85%e.g., N-terminus, Lys12, Cys34
Protein YProtocol 2516e.g., 45%e.g., Lys45, His78

Visualizations

Proposed Reaction Pathway

The following diagram illustrates the hypothetical two-step reaction of this compound with a protein.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Alkylation Protein_NH2 Protein-NH2 (N-terminus or Lysine) Schiff_Base Schiff Base Intermediate Protein_NH2->Schiff_Base + CEAB CEAB This compound Labeled_Protein_1 Labeled Protein (Stable Amine) Schiff_Base->Labeled_Protein_1 + NaBH3CN Reductive_Amination Reductive Amination (+ NaBH3CN) Labeled_Protein_1_step2 Labeled Protein (with Chloroethyl group) Alkylated_Protein Cross-linked/Doubly Labeled Protein Labeled_Protein_1_step2->Alkylated_Protein + Nucleophile Nucleophile Nucleophilic Residue (e.g., Cysteine, Histidine) G Protein_Prep Protein Preparation Labeling Labeling Reaction (with CEAB) Protein_Prep->Labeling Purification Purification (Desalting Column) Labeling->Purification Analysis Analysis Purification->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Func_Assay Functional Assay Analysis->Func_Assay

References

Application Notes and Protocols for the Synthesis of Dye Intermediates Using 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Chloroethyl)(methyl)amino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of various dyes, particularly methine and other cationic dyes. Its chemical structure, featuring an electron-donating amino group and an electron-withdrawing aldehyde group, makes it a valuable precursor for creating chromophores with intense colors and specific photophysical properties. The presence of the 2-chloroethyl group also offers a potential site for further chemical modification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dye intermediates, with a primary focus on its application in the preparation of C.I. Basic Red 13, a commercially significant methine dye.

Key Applications

The primary application of this compound in dye synthesis is as a carbonyl component in condensation reactions. It reacts with compounds containing an active methylene group to form a new carbon-carbon double bond, extending the conjugated system and thus creating a colored compound.

1. Synthesis of Methine Dyes:

Methine dyes are characterized by a methine bridge (=CH-) that connects two heterocyclic or aromatic groups. This compound is a key starting material for the synthesis of C.I. Basic Red 13, also known as Astrazon Pink FG. This is achieved through a condensation reaction with 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base.[1]

2. Potential in Knoevenagel Condensation:

While a specific, documented industrial application is the synthesis of C.I. Basic Red 13, the reactivity of the aldehyde group in this compound makes it a suitable candidate for Knoevenagel condensation reactions with various active methylene compounds. This would lead to the formation of a diverse range of styryl dyes with potential applications in textiles, imaging, and as functional materials.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 94-31-5[2]
Molecular Formula C₁₀H₁₂ClNO[3]
Molecular Weight 197.66 g/mol [2]
Appearance Solid[3]
Purity 98%[3]
Storage Temperature 2-8°C, protect from light, stored under nitrogen[3]
Table 2: Properties and Performance of C.I. Basic Red 13 (Astrazon Pink FG)
PropertyValue/DescriptionReference
C.I. Name Basic Red 13[1]
CAS Number 3648-36-0[1]
Molecular Formula C₂₂H₂₆Cl₂N₂[1]
Molecular Weight 389.36 g/mol [1]
Color Pink[1]
Solubility in Water 14 g/L[1]
Application Dyeing of acrylic fibers, wool, and knitted fabrics. Direct printing on acrylic and diacetate fabrics.[1][4]
Light Fastness (ISO) 4[1]
Perspiration Fastness (Fading, ISO) 4-5[1]
Perspiration Fastness (Stain, ISO) 4[1]
Ironing Fastness (Fading, ISO) 4-5[1]
Ironing Fastness (Stain, ISO) 4[1]
Soaping Fastness (Fading, ISO) 4-5[1]
Soaping Fastness (Stain, ISO) 4-5[1]

Experimental Protocols

Protocol 1: Synthesis of C.I. Basic Red 13 via Condensation Reaction

This protocol describes the synthesis of the methine dye C.I. Basic Red 13 from this compound and 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base).

Materials:

  • This compound

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • A suitable acid catalyst (e.g., hydrochloric acid, acetic acid)

  • Sodium chloride

  • Distilled water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of this compound and 1,3,3-Trimethyl-2-methyleneindoline in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated hydrochloric acid or glacial acetic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The dye product may precipitate upon cooling. If not, the dye can be precipitated by adding a saturated solution of sodium chloride ("salting out").

  • Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove unreacted starting materials, followed by washing with cold water to remove inorganic salts.

  • Drying: Dry the purified C.I. Basic Red 13 in a vacuum oven at a temperature of 60-70°C.

Expected Outcome:

A pink to red solid powder, which is C.I. Basic Red 13.

Visualizations

Synthesis_of_CI_Basic_Red_13 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound condensation Condensation reactant1->condensation reactant2 1,3,3-Trimethyl-2- methyleneindoline (Fischer's Base) reactant2->condensation product C.I. Basic Red 13 (Astrazon Pink FG) condensation->product + Chloride

Caption: Synthesis of C.I. Basic Red 13.

Experimental_Workflow_CI_Basic_Red_13 start Start dissolve Dissolve Reactants (Aldehyde & Fischer's Base) in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Dye (Salting Out) cool->precipitate filter_wash Filter and Wash (Solvent & Water) precipitate->filter_wash dry Dry Product (Vacuum Oven) filter_wash->dry end End (C.I. Basic Red 13) dry->end

Caption: Experimental Workflow for C.I. Basic Red 13.

References

Application Notes and Protocols for Evaluating the Efficacy of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its derivatives belong to the nitrogen mustard class of alkylating agents. These compounds are of significant interest in oncology research due to their potential as anticancer agents. Their mechanism of action primarily involves the alkylation of DNA, which induces DNA damage, leading to cell cycle arrest and apoptosis.[1] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of these derivatives and offers insights into their potential mechanisms of action.

The core structure, this compound, serves as a precursor for a variety of derivatives. The bifunctional nature of the chloroethyl groups allows for the formation of covalent cross-links with nucleophilic sites on DNA, particularly the N7 position of guanine.[1] This action disrupts DNA replication and transcription, ultimately triggering programmed cell death.

Mechanism of Action: An Overview

Derivatives of this compound are potent electrophiles that can form highly reactive aziridinium ions. This reactivity allows them to covalently bind to and cross-link DNA strands. Such DNA damage is a potent trigger for a cellular stress response, often culminating in apoptosis. Key signaling pathways implicated in the cellular response to this class of compounds include the p53-mediated DNA damage response and the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Data Presentation: Cytotoxicity of Benzaldehyde Nitrogen Mustard Derivatives

The following tables summarize the cytotoxic activity of various derivatives of benzaldehyde nitrogen mustards against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of a Benzaldehyde Nitrogen Mustard-Pyridine Carboxylic Acid Hydrazone Derivative [2]

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer26.1 ± 3.5
HCT-116Colon Cancer57.5 ± 5.3
K562Leukemia48.2 ± 4.0
PC-12Pheochromocytoma19.4 ± 2.2

Table 2: IC50 Values of Nitrogen Mustard-Based Fluorophore Derivatives [3]

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer13.1 ± 2.7
NCI-H460Lung Cancer14.2 ± 3.3

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to assess the efficacy of this compound derivatives.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with the test compound for the desired time.

    • After treatment, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

    • Binding buffer

    • Propidium Iodide (PI)

  • Protocol:

    • Treat cells with the compound for the desired duration.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

b) Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Caspase-Glo® 3/7 Assay System

    • Opaque-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with the test compound.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample with a luminometer.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium Iodide (PI)

    • RNase A

    • 70% Ethanol (ice-cold)

    • Flow cytometer

  • Protocol:

    • Treat cells with the compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for evaluating this compound derivatives.

G cluster_0 Cellular Uptake and DNA Damage cluster_1 p53-Mediated Cell Cycle Arrest cluster_2 Induction of Apoptosis Compound 4-((2-Chloroethyl)(methyl)amino) benzaldehyde Derivative Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intracellular Activation DNA Nuclear DNA Aziridinium->DNA Alkylation Adducts DNA Adducts & Cross-links p53 p53 Activation Adducts->p53 DNA Damage Signal p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3_7 Caspase-3/7 Activation Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

G cluster_workflow Experimental Workflow cluster_assays Cell-Based Assays start Cancer Cell Culture treatment Treatment with Compound Derivatives start->treatment viability Cytotoxicity/Viability (MTT, LDH) treatment->viability apoptosis Apoptosis (Annexin V, Caspase) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Efficacy Evaluation data_analysis->conclusion

Caption: General workflow for evaluating the efficacy of the test compounds.

G cluster_caspase Caspase Activation Cascade initiator Initiator Caspases (e.g., Caspase-9) executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation substrates Cellular Substrates (e.g., PARP) executioner->substrates Cleavage apoptosis Apoptotic Body Formation substrates->apoptosis

Caption: A simplified diagram of the caspase activation cascade in apoptosis.

References

Application Notes and Protocols for the Characterization of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for characterizing the reaction products of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This compound, a nitrogen mustard derivative, is a valuable precursor in the synthesis of various molecules with potential therapeutic applications, particularly in oncology. The primary reaction pathway for this aldehyde is the formation of Schiff bases through condensation with primary amines.

Introduction

This compound is a bifunctional molecule containing a reactive aldehyde group and a nitrogen mustard moiety. The aldehyde allows for the straightforward synthesis of imines (Schiff bases), while the nitrogen mustard group imparts alkylating properties, making its derivatives of interest as potential cytotoxic agents. Characterization of the reaction products is crucial for confirming their chemical structure, assessing purity, and understanding their biological activity.

Primary Reaction Pathway: Schiff Base Formation

The most common reaction of this compound involves the acid-catalyzed condensation with a primary amine to yield a Schiff base (an imine). This reaction is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent.

Analytical Methods for Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the Schiff base products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the reaction products. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals to identify in the product spectrum include the imine proton (-CH=N-), aromatic protons, and the protons of the chloroethyl and methyl groups. A downfield shift of the aldehyde proton signal (around 9-10 ppm) in the starting material to the imine proton signal (typically 8-9 ppm) in the product is a clear indicator of Schiff base formation.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of the imine carbon signal (around 160 ppm) are diagnostic of the reaction's success.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The key spectral changes to monitor are:

  • The disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) from the starting material.

  • The appearance of the C=N stretching vibration of the newly formed imine bond (typically in the range of 1600-1650 cm⁻¹).

  • The persistence of C-Cl stretching vibrations (around 600-800 cm⁻¹) from the nitrogen mustard moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the reaction product and to obtain information about its fragmentation pattern, which can further confirm the structure. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the expected Schiff base.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. A UV detector can be used to monitor the elution of the compound, and the purity can be determined by the peak area percentage.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound

This protocol describes a general procedure for the synthesis of a Schiff base by reacting this compound with a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).

  • Dry the purified product in a vacuum oven.

Protocol for Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a human leukemia or carcinoma cell line)

  • Complete cell culture medium

  • Synthesized Schiff base derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized Schiff base in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of a hypothetical Schiff base product, N-(4-((2-chloroethyl)(methyl)amino)benzylidene)aniline .

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-CH=N-8.45 (s, 1H)160.5
Aromatic-H7.20-7.90 (m, 9H)120.0-155.0
-N-CH₂-CH₂-Cl3.75 (t, 2H)53.0
-N-CH₂-CH₂-Cl3.60 (t, 2H)40.5
-N-CH₃3.10 (s, 3H)39.0

Table 2: FTIR Spectroscopic Data

Functional Group Wavenumber (cm⁻¹)
C=N (Imine)1625
C-H (Aromatic)3050
C-H (Aliphatic)2920, 2850
C-Cl750

Table 3: Mass Spectrometry Data

Ion m/z
[M]⁺ (Molecular Ion)286.1
[M+2]⁺ (Isotope Peak)288.1

Table 4: HPLC Purity Data

Compound Retention Time (min) Peak Area (%)
Product8.598.5
Impurity 14.20.8
Impurity 26.10.7

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a Schiff base derivative of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR MS MS Pure Product->MS HPLC HPLC Pure Product->HPLC

Caption: Synthesis and characterization workflow.

Proposed Signaling Pathway for Cytotoxicity

Nitrogen mustard compounds are known to exert their cytotoxic effects by alkylating DNA, which can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, ultimately inducing apoptosis.

signaling_pathway Schiff_Base Nitrogen Mustard Schiff Base DNA_Alkylation DNA Alkylation Schiff_Base->DNA_Alkylation Stress_Signal Cellular Stress DNA_Alkylation->Stress_Signal SAPK JNK / p38 MAPK Activation Stress_Signal->SAPK Apoptosis Apoptosis SAPK->Apoptosis

Caption: Proposed cytotoxic signaling pathway.

Application Notes and Protocols for DNA Footprinting Using 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule.[1][2][3] The principle of the assay is that a DNA-binding ligand will protect the region of DNA it is bound to from cleavage by a DNA-cleaving agent.[3][4] When the resulting DNA fragments are separated by size using gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[1] While enzymatic cleavage using DNase I is a common method, chemical cleavage offers an alternative approach, often with different sequence specificities.[3]

This document provides a detailed experimental protocol for DNA footprinting using the chemical agent 4-((2-Chloroethyl)(methyl)amino)benzaldehyde . This compound is a nitrogen mustard derivative containing a reactive 2-chloroethyl group.[5][6] Nitrogen mustards are known DNA alkylating agents that preferentially modify guanine and adenine residues, making the phosphodiester backbone at these sites susceptible to cleavage.[5][6][7] This proposed protocol adapts established chemical footprinting methodologies for the use of this specific alkylating agent.

Principle of the Method

The experimental workflow involves several key steps:

  • Preparation of End-Labeled DNA: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled DNA is incubated with the putative DNA-binding protein or small molecule of interest to allow for complex formation.

  • DNA Alkylation and Cleavage: this compound is added to the reaction. The chloroethyl group alkylates DNA bases, primarily guanines. Subsequent treatment, typically with piperidine, induces strand scission at the modified bases.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Visualization: The positions of the labeled DNA fragments are visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protected region, or "footprint," is identified by the absence of cleavage in the lane containing the DNA-binding ligand compared to a control lane without the ligand.

Experimental Protocols

Materials and Reagents
  • DNA: Purified DNA fragment of interest (100-400 bp), uniquely end-labeled with ɣ-³²P ATP or a fluorescent dye.

  • DNA-binding ligand: Purified protein or small molecule to be tested.

  • This compound: Stock solution in DMSO.

  • Binding Buffer: e.g., 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Alkylation Stop Solution: e.g., 0.3 M Sodium Acetate, 1 mM EDTA.

  • Piperidine: 1 M solution.

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel: (e.g., 8%) with 7 M urea in TBE buffer.

  • General lab equipment: Microcentrifuge tubes, pipettes, water baths/heat blocks, gel electrophoresis apparatus, phosphorimager or fluorescence scanner.

Step-by-Step Procedure
  • Preparation of Labeled DNA Probe:

    • Label the 5' end of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP, or the 3' end using terminal deoxynucleotidyl transferase and a labeled ddNTP. Alternatively, use a PCR-based method with a labeled primer.

    • Purify the end-labeled DNA probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a microcentrifuge tube, prepare the binding reaction by mixing the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with the DNA-binding ligand at various concentrations in the binding buffer.

    • Include a control reaction without the DNA-binding ligand.

    • Incubate the reactions at the optimal temperature for binding (e.g., room temperature or 37°C) for 20-30 minutes to allow for equilibrium to be reached.

  • DNA Alkylation:

    • Dilute the this compound stock solution in an appropriate buffer immediately before use.

    • Add the diluted alkylating agent to each binding reaction to a final concentration that results in on average one modification per DNA strand. The optimal concentration needs to be determined empirically by titration.

    • Incubate at 20-37°C for 5-15 minutes. The reaction time should be optimized to achieve the desired level of cleavage.

  • Termination of Alkylation and DNA Precipitation:

    • Stop the alkylation reaction by adding the Alkylation Stop Solution.

    • Precipitate the DNA by adding 2.5-3 volumes of ice-cold ethanol and incubating at -80°C for 30 minutes or -20°C overnight.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet briefly to remove residual ethanol.

  • Strand Cleavage:

    • Resuspend the DNA pellet in 1 M piperidine.

    • Incubate at 90°C for 30 minutes to induce cleavage of the DNA backbone at the alkylated sites.

    • Lyophilize the samples to remove the piperidine.

  • Sample Preparation for Electrophoresis:

    • Resuspend the dried DNA pellets in Formamide Loading Dye.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

  • Polyacrylamide Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • It is highly recommended to run a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the binding site.

    • Run the gel at a constant power until the tracking dyes have migrated to the desired positions.

  • Visualization and Analysis:

    • After electrophoresis, transfer the gel onto filter paper, dry it under vacuum, and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled DNA, scan the gel using a suitable fluorescence imager.

    • Analyze the resulting autoradiogram or image. The footprint will appear as a region of protection (a gap in the ladder) in the lanes containing the DNA-binding ligand, corresponding to the ligand's binding site on the DNA.

Data Presentation

Table 1: Example of Quantitative Parameters for DNA Footprinting with this compound

ParameterRecommended RangeNotes
DNA Probe Concentration 1-10 nMShould be well below the Kd of the DNA-ligand interaction.
Ligand Concentration Titrate (e.g., 0.1x to 100x Kd)A range of concentrations is used to determine binding affinity.
This compound Concentration 1 µM - 1 mM (to be optimized)Titration is crucial to achieve single-hit kinetics.
Binding Incubation Time 20 - 30 minutesAllow sufficient time for the binding reaction to reach equilibrium.
Alkylation Incubation Time 5 - 15 minutesShorter times may be necessary to limit non-specific damage.
Binding/Alkylation Temperature 20 - 37 °COptimize based on the stability of the DNA-ligand complex.
Piperidine Cleavage Time 30 minutesStandard condition for cleavage at alkylated purines.
Piperidine Cleavage Temperature 90 °CStandard condition for piperidine-mediated cleavage.

Mandatory Visualization

DNA_Footprinting_Workflow A 1. End-Labeled DNA Probe Preparation B 2. Incubation with DNA-Binding Ligand A->B C Control (No Ligand) A->C D 3. DNA Alkylation with This compound B->D C->D E 4. Piperidine-Mediated Cleavage D->E F 5. Denaturing Polyacrylamide Gel Electrophoresis E->F G 6. Visualization (Autoradiography/Imaging) F->G H Analysis: Identification of 'Footprint' G->H

Caption: Experimental workflow for DNA footprinting.

Signaling Pathways and Logical Relationships

Mechanism_of_Action cluster_0 Chemical Modification and Cleavage Ligand This compound DNA Double-Stranded DNA Ligand->DNA Alkylation AlkylatedDNA Alkylated DNA (Guanine-N7, Adenine-N3) DNA->AlkylatedDNA Piperidine Piperidine Treatment (Heat) AlkylatedDNA->Piperidine CleavedDNA Cleaved DNA Fragments Piperidine->CleavedDNA

Caption: Mechanism of DNA cleavage by the alkylating agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a key intermediate in the production of various dyes.[1][2] The most common synthetic route is the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline.[3][4] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an excess of N,N-dimethylformamide (DMF), which serves as both reactant and solvent.[3][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their potential causes, and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture. Contamination of glassware or reagents with water will decompose it.[6]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade DMF and freshly distilled phosphorus oxychloride (POCl₃).[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficiently Reactive Substrate: The aromatic ring of N-methyl-N-(2-chloroethyl)aniline must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.[4][5]2. Verify Starting Material Quality: Confirm the purity of the N-methyl-N-(2-chloroethyl)aniline. Impurities can inhibit the reaction.
3. Incomplete Reaction: The reaction time or temperature may not be sufficient for the formylation to go to completion.[6]3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40-50°C), but be cautious of side reactions.
4. Product Loss During Work-up: The product may have some solubility in the aqueous layer or may be sensitive to the pH during neutralization.[6]4. Refine Work-up Procedure: After quenching the reaction with an ice-water mixture, neutralize carefully with a base like sodium acetate or sodium hydroxide solution to a pH of 6-8.[7] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.[6][8]
Formation of Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[7] Uncontrolled temperature can lead to polymerization and decomposition of reagents and products.[6][9]1. Strict Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0-5°C) by adding POCl₃ dropwise to DMF with efficient stirring in an ice bath.[7] Maintain a controlled temperature throughout the addition of the aniline substrate.
2. Impurities in Reagents: Impurities in the starting materials or solvents can catalyze side reactions, leading to tar formation.[6]2. Use High-Purity Reagents: Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[6]
Multiple Spots on TLC / Impure Product 1. Side Reactions: Besides the desired para-formylation, ortho-formylation can occur. Additionally, the 2-chloroethyl group may undergo side reactions.1. Control Reaction Stoichiometry and Temperature: Use the correct molar ratios of reactants. Lowering the reaction temperature can sometimes improve regioselectivity.
2. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the aqueous work-up.2. Ensure Complete Hydrolysis: After quenching, stir the mixture vigorously for a sufficient period to ensure the complete conversion of the iminium intermediate to the final aldehyde product.
Difficulty in Product Purification 1. Oily Product: The crude product may sometimes be an oil or a low-melting solid, making filtration difficult.1. Optimize Crystallization: If direct crystallization from the work-up is not effective, purify the crude product by column chromatography on silica gel. Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, cyclohexane).[10]
2. Co-precipitation of Impurities: By-products may co-precipitate with the desired product.2. Acid-Base Purification: An effective purification method involves dissolving the crude product in a dilute acid (like HCl), which protonates the amine and solubilizes the product. Water-insoluble impurities can then be removed by filtration. Subsequent neutralization of the filtrate with a base will precipitate the purified product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

A1: The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] Second, the electron-rich aromatic ring of N-methyl-N-(2-chloroethyl)aniline attacks this reagent. This is an electrophilic aromatic substitution, typically occurring at the para position due to the directing effect of the amino group. The resulting iminium ion is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[4]

Q2: What are the critical safety precautions for this reaction?

A2: The Vilsmeier-Haack reaction involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[6][11] The reaction should always be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Care must be taken during the quenching step, as adding water to unreacted POCl₃ is highly exothermic and can cause splashing.[11]

Q3: How should I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[6] Periodically take a small aliquot from the reaction mixture, quench it carefully, and extract it with an organic solvent. Spot the organic extract on a TLC plate alongside the starting material (N-methyl-N-(2-chloroethyl)aniline). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression.[6]

Q4: Can I use other reagents instead of POCl₃?

A4: Yes, other reagents like thionyl chloride (SOCl₂) or phosgene derivatives can also be used to generate a Vilsmeier reagent from DMF.[12][13] However, POCl₃ is the most common and generally effective reagent for this transformation.[3] The choice of reagent can sometimes influence the reaction's reactivity and side products.

Q5: What is the expected purity and physical state of the final product?

A5: The purified this compound is typically a solid with a melting point of around 70°C.[2] Commercially available products often have a purity of 98% or higher.[14]

Experimental Protocol: Vilsmeier-Haack Synthesis

This is a general protocol and may require optimization.

Materials:

  • N-methyl-N-(2-chloroethyl)aniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium acetate solution or dilute NaOH

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.[7] Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add N-methyl-N-(2-chloroethyl)aniline dropwise, again maintaining a low temperature. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat on a water bath (e.g., 40-60°C) for 2-4 hours, or until TLC indicates the consumption of the starting material.[7]

  • Quenching and Hydrolysis: Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with stirring.[7]

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or cold, dilute sodium hydroxide until the pH reaches 6-8.[7] The product should precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[7] The crude product can be further purified by recrystallization from a suitable solvent or by acid-base extraction followed by precipitation.[10]

Visualized Workflows

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, label="Synthesis and Purification Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="1. Reagent Prep\n(POCl₃ + DMF @ 0°C)", fillcolor="#F1F3F4"]; B [label="2. Substrate Addition\n(Aniline @ 0-10°C)", fillcolor="#F1F3F4"]; C [label="3. Reaction\n(Heat @ 40-60°C)", fillcolor="#F1F3F4"]; D [label="4. Quenching\n(Pour onto ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Neutralization\n(Adjust pH to 6-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Isolation\n(Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Recrystallization/\nColumn)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Form Vilsmeier\nReagent"]; B -> C [label="Start Formylation"]; C -> D [label="Reaction Complete"]; D -> E [label="Hydrolyze Iminium"]; E -> F [label="Precipitate Product"]; F -> G [label="Crude Product"]; G -> H [label="Pure Product"]; } dot Caption: General workflow for the synthesis and purification of the target compound.

TroubleshootingTree

References

Optimizing reaction conditions for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline, providing potential causes and actionable solutions.

Q1: Why is the yield of 4-(N-methyl-N-(2-chloroethyl)amino)benzaldehyde lower than expected?

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the Vilsmeier reagent.

  • Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reagent and significantly reduce the yield.

  • Suboptimal stoichiometry: An incorrect ratio of reactants, particularly the Vilsmeier reagent to the aniline substrate, can lead to lower yields.

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Solutions:

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, using dry solvents and glassware. Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC or LCMS.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

  • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the substrate.

  • Work-up Procedure: Ensure the hydrolysis of the intermediate iminium salt is complete during the work-up. This is typically achieved by pouring the reaction mixture into ice-cold water or a basic solution.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Possible Side Products:

  • Di-formylation: Although less common for deactivated rings, under harsh conditions, di-formylation at other positions on the aromatic ring can occur.

  • Polymerization/Degradation: Electron-rich anilines can be susceptible to polymerization or degradation under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. This can result in the formation of tarry, insoluble materials.

  • Reaction with the chloroethyl group: The chloroethyl moiety could potentially undergo side reactions, although formylation at the aromatic ring is generally the favored pathway.

Solutions:

  • Temperature Control: Maintain a controlled temperature throughout the reaction. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with the aniline should also be carefully temperature-managed.

  • Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side product formation.

  • Purification: Employ appropriate purification techniques, such as column chromatography, to separate the desired product from any side products.

Q3: The Vilsmeier reagent precipitated out of solution during its preparation. What should I do?

Possible Causes:

  • Low Temperature: The Vilsmeier reagent has limited solubility at the low temperatures used for its preparation.

  • High Concentration: High concentrations of DMF and POCl₃ can lead to supersaturation and precipitation.

Solutions:

  • Use of a Co-solvent: The addition of a dry, inert co-solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) can help to keep the Vilsmeier reagent in solution.

  • Controlled Addition: Add the POCl₃ dropwise to the DMF with vigorous stirring to prevent localized high concentrations.

  • Immediate Use: It is best to use the freshly prepared Vilsmeier reagent immediately in the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline?

Excess N,N-dimethylformamide (DMF) often serves as both the reactant and the solvent. However, halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) can also be used, which may aid in controlling the reaction temperature and solubility of intermediates.[1] The choice of solvent can significantly impact the reaction outcome.[1]

Q2: What is the ideal temperature for this reaction?

The preparation of the Vilsmeier reagent should be conducted at a low temperature, typically between 0-5 °C, to control the exothermic reaction. The subsequent formylation reaction temperature may need to be optimized, often in the range of 60-90 °C, to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Q4: What is the standard work-up procedure?

The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[2] This hydrolyzes the intermediate iminium salt to the final aldehyde product. The aqueous mixture is then neutralized with a base, such as sodium hydroxide or sodium acetate, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

Q5: What are the best practices for purifying the final product?

The crude product can be purified by recrystallization or silica gel column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is often effective.

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of 4-(N-methyl-N-(2-chloroethyl)amino)benzaldehyde. This data is generalized from typical Vilsmeier-Haack reactions of N,N-disubstituted anilines.

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Temperature Low (e.g., RT)LowerHigherIncomplete reaction may occur.
Optimal (e.g., 80-90 °C)HigherGoodIncreased reaction rate leading to higher conversion.
High (e.g., >100 °C)LowerLowerIncreased potential for side reactions and decomposition.[1]
Reaction Time ShortLowerPotentially HigherIncomplete conversion of starting material.
OptimalHigherGoodAllows for complete reaction without significant side product formation.
LongMay DecreaseLowerIncreased formation of degradation or polymerization products.
POCl₃:Aniline Ratio Low (e.g., <1:1)LowerHigherIncomplete formylation of the aniline.
Optimal (e.g., 1.1-1.5:1)HigherGoodEnsures complete conversion of the aniline.
High (e.g., >2:1)May DecreaseLowerCan lead to increased side reactions and purification challenges.
Moisture PresentSignificantly LowerLowerQuenches the Vilsmeier reagent, leading to incomplete reaction and potential side products.
Absent (Anhydrous)OptimalOptimalEnsures the stability and reactivity of the Vilsmeier reagent.

Experimental Protocols

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline, adapted from a procedure for the closely related substrate, N,N-dimethylaniline.

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.

2. Formylation Reaction:

  • To the freshly prepared Vilsmeier reagent, add N-methyl-N-(2-chloroethyl)aniline (1 equivalent) dropwise at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution, while keeping the temperature below 20 °C.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep1 Cool DMF to 0-5 °C prep2 Add POCl₃ dropwise prep1->prep2 prep3 Stir for 30-60 min at 0-5 °C prep2->prep3 react1 Add N-methyl-N-(2-chloroethyl)aniline prep3->react1 Freshly Prepared Reagent react2 Warm to RT, then heat to 80-90 °C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with ice react3->workup1 Reaction Complete workup2 Neutralize with base workup1->workup2 workup3 Filter and wash solid workup2->workup3 workup4 Purify (Recrystallization or Chromatography) workup3->workup4

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Moisture Contamination start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Suboptimal Stoichiometry start->cause4 sol1 Use anhydrous reagents and glassware cause1->sol1 sol2 Increase temperature or reaction time cause2->sol2 sol3 Optimize temperature and reaction time cause3->sol3 sol4 Adjust reactant ratios cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Purification of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" from reaction byproducts. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary source of impurities depends on the synthetic route. A common method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction typically yields the desired para isomer along with the ortho isomer, 2-((2-Chloroethyl)(methyl)amino)benzaldehyde, as the main byproduct. Other potential impurities include unreacted starting materials and hydrolysis products.

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen[1]. It is a solid at room temperature[1].

Q3: What are the primary methods for purifying crude this compound?

A3: The most effective purification strategies for removing isomeric and other byproducts are acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.

Q4: Is this compound stable under acidic and basic conditions?

A4: The amino group allows the compound to be soluble in acidic solutions by forming a protonated salt. It is generally stable to moderately acidic and basic conditions during workup and purification. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the chloroethyl group or other degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of product after neutralization. Incomplete precipitation of the product. The pH of the solution may not be optimal for precipitation.Adjust the pH carefully during neutralization. The optimal pH for precipitation should be determined empirically, but it is typically near neutral or slightly basic. Ensure the solution is sufficiently cooled to maximize precipitation.
The product is partially soluble in the aqueous layer.If the product has some water solubility, perform multiple extractions with a suitable organic solvent after neutralization to recover the dissolved product.
Product precipitates as an oil or sticky solid. The concentration of the product is too high, or the neutralization was performed too quickly.Perform the neutralization slowly with vigorous stirring. Using a more dilute solution can also help to obtain a crystalline solid.
The presence of significant amounts of impurities.The crude product may require a pre-purification step, such as a quick filtration through a silica plug, before the acid-base extraction.
Recrystallization Challenges
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even when heated. The solvent is not polar enough to dissolve the compound.Select a more polar solvent. A solvent mixture can also be effective. For aminobenzaldehydes, polar solvents like ethanol or isopropanol, or mixtures with water, are often good starting points.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal.Cool the solution slowly. If it still oils out, try adding a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble. Scratching the inside of the flask with a glass rod can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Alternatively, add an anti-solvent to decrease the solubility of the product.
The purified product is still impure. The chosen solvent does not effectively differentiate between the product and the impurities.Experiment with different solvent systems. A two-solvent recrystallization (dissolving in a "good" solvent and adding a "poor" solvent until turbidity appears) can be very effective for separating isomers.
Column Chromatography Problems
Problem Possible Cause Solution
Poor separation of the desired product from byproducts. The mobile phase polarity is too high or too low.Optimize the mobile phase composition. For aminobenzaldehydes on silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended.
The column is overloaded with the crude material.Reduce the amount of sample loaded onto the column. The amount of adsorbent should typically be 20-50 times the weight of the crude sample for good separation.
The product streaks or shows tailing on the column. The compound is interacting strongly with the acidic silica gel due to its basic amino group.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel[2].
The compound is not sufficiently soluble in the mobile phase.Ensure the compound is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column.

Experimental Protocols

Acid-Base Purification Protocol

This protocol is adapted from a general method for the purification of N-substituted aminobenzaldehydes.

  • Suspension: Suspend the crude this compound in water (approximately 10 mL of water per gram of crude material).

  • Acidification: Slowly add an aqueous acid solution (e.g., 1M HCl) with stirring until all the solid dissolves. This protonates the amine group, forming a water-soluble salt. Insoluble impurities can be removed by filtration at this stage.

  • Extraction of Neutral Impurities (Optional): Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-basic, non-polar impurities.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with vigorous stirring until the pH is neutral or slightly basic. The purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Promising solvents for this compound could include ethanol, isopropanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase can be optimized using thin-layer chromatography (TLC). A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate. To prevent tailing, consider adding 0.1-1% triethylamine to the mobile phase[2].

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds. The para isomer is generally less polar than the ortho isomer and should elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 94-31-5[1][3][4]
Molecular Formula C₁₀H₁₂ClNO[4]
Molecular Weight 197.66 g/mol [4]
Appearance Solid[1]
Melting Point 70 °C[4]
Storage Temperature 2-8 °C[1]

Table 2: Suggested Solvent Systems for Purification

Purification Method Solvent/Mobile Phase System Comments
Recrystallization Ethanol, Isopropanol, Ethanol/WaterThe optimal solvent or solvent mixture should be determined experimentally to maximize yield and purity.
Column Chromatography Hexane/Ethyl Acetate or Toluene/Ethyl Acetate with 0.1-1% TriethylamineA gradient from low to high polarity is recommended for optimal separation of isomers. The addition of triethylamine helps to prevent peak tailing.

Mandatory Visualization

.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Purification Recrystallization Recrystallization Crude Product->Recrystallization Direct Crystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography For Difficult Separations Purity Check Purity Check Acid-Base Extraction->Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Purity Check->Recrystallization Further Purification Purity Check->Column Chromatography Further Purification Pure Product Pure Product Purity Check->Pure Product Purity ≥ 98%

Caption: Purification workflow for this compound.

References

Stability of the chloroethyl group in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the chloroethyl group in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" under different pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Stability of the Chloroethyl Group: An Overview

The chloroethyl group in "this compound," a characteristic feature of nitrogen mustards, is susceptible to degradation, primarily through intramolecular cyclization and subsequent hydrolysis. This reactivity is significantly influenced by the pH of the solution.

Under neutral to alkaline conditions, the lone pair of electrons on the nitrogen atom can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a highly reactive aziridinium ion intermediate. This intermediate is then readily attacked by nucleophiles, such as water, resulting in the hydrolysis of the chloroethyl group to a hydroxyethyl group. In acidic conditions, the nitrogen atom is protonated, which significantly reduces its nucleophilicity and, consequently, slows down the rate of aziridinium ion formation, thereby increasing the stability of the chloroethyl group.

Frequently Asked Questions (FAQs)

Q1: At what pH is the chloroethyl group of "this compound" most stable?

A1: The chloroethyl group is most stable in acidic conditions (pH < 4). The protonation of the tertiary amine at low pH prevents the intramolecular cyclization required for the degradation pathway.

Q2: What is the primary degradation product of "this compound" in aqueous solutions?

A2: The primary degradation product in aqueous solutions is the corresponding hydroxyethyl derivative, "4-((2-hydroxyethyl)(methyl)amino)benzaldehyde," formed via hydrolysis.

Q3: Can I expect the compound to be stable in a neutral buffer (pH 7.4) for a short period?

A3: While more stable than in basic conditions, the compound will still degrade at a noticeable rate at pH 7.4. For short-term experiments, it is crucial to use freshly prepared solutions and to be aware of potential degradation. For longer-term storage, acidic conditions are recommended.

Q4: How does temperature affect the stability of the chloroethyl group?

A4: Increased temperature will accelerate the rate of degradation across all pH values by providing the necessary activation energy for both the formation of the aziridinium ion and its subsequent hydrolysis.

Q5: Are there any specific buffer components I should avoid when working with this compound?

A5: Avoid buffers containing strong nucleophiles, as they can compete with water in attacking the aziridinium ion intermediate, leading to the formation of other adducts. Simple phosphate or acetate buffers are generally suitable.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Rapid loss of starting material in neutral or basic buffers. The chloroethyl group is inherently unstable at neutral to basic pH due to intramolecular cyclization to the reactive aziridinium ion.For reactions requiring neutral or basic conditions, use freshly prepared solutions of "this compound" and minimize reaction times. If possible, conduct the reaction at a lower temperature to slow the degradation rate. For storage, dissolve the compound in an acidic buffer or an anhydrous aprotic solvent.
Inconsistent results in biological assays. Degradation of the compound in the assay medium (often at physiological pH ~7.4) can lead to variable concentrations of the active compound.Prepare stock solutions in an acidic solvent (e.g., DMSO with a trace of acid) and dilute into the assay medium immediately before use. Run control experiments to determine the rate of degradation in the specific assay medium and timeframe.
Appearance of unexpected peaks in HPLC analysis. The aziridinium ion intermediate can react with components of the mobile phase or other nucleophiles present in the sample, leading to the formation of various adducts.Ensure the mobile phase is free of strong nucleophiles. Use a stability-indicating HPLC method that can separate the parent compound from its known degradants and potential adducts.
Low yield during synthesis or workup in the presence of water. If the reaction or workup conditions are neutral or basic and aqueous, significant hydrolysis of the chloroethyl group can occur.Maintain acidic conditions during aqueous workups to protect the chloroethyl group. Use anhydrous solvents whenever possible.

Data Presentation: pH-Dependent Stability

pH Condition Relative Stability Representative Half-life (Chlorambucil) Primary Degradation Pathway
Acidic (pH 1-3) High> 24 hoursSlow hydrolysis
Slightly Acidic (pH 4-6) ModerateSeveral hoursHydrolysis via aziridinium ion
Neutral (pH 7) Low~ 1-2 hoursHydrolysis via aziridinium ion
Basic (pH 8-10) Very Low< 1 hourRapid hydrolysis via aziridinium ion

Disclaimer: The half-life data presented is for the analogous compound chlorambucil and should be used as an estimation of the expected behavior of "this compound". Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study to Evaluate pH Stability

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of "this compound" at different pH values.

1. Materials:

  • "this compound"
  • Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7), Borate buffer (pH 10)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately quench the degradation by diluting the aliquot with the initial mobile phase (acidic) to an appropriate concentration for HPLC analysis.
  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Plot the natural logarithm of the concentration of the parent compound versus time.
  • The degradation rate constant (k) can be determined from the slope of the line.
  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate "this compound" from its primary hydrolytic degradation product.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 80% B
  • 15-17 min: 80% B
  • 17-18 min: 80% to 20% B
  • 18-25 min: 20% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm (or the λmax of the compound)
  • Injection Volume: 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
  • Specificity should be demonstrated by showing that the peak for the parent compound is well-resolved from the peaks of its degradation products and any other potential impurities.

Visualizations

degradation_pathway cluster_acidic Acidic Conditions (pH < 4) cluster_neutral_basic Neutral/Basic Conditions (pH > 6) A Protonated Amine This compound-H+ B Stable A->B No Cyclization C This compound D Aziridinium Ion (Intermediate) C->D Intramolecular Cyclization (Rate-determining) E 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde (Hydrolysis Product) D->E Hydrolysis (H2O)

Caption: pH-dependent stability pathway of the chloroethyl group.

experimental_workflow prep Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute in Buffers (pH 1, 4, 7, 10) prep->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Mobile Phase sample->quench analyze HPLC Analysis quench->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for a forced degradation study.

References

Identification and removal of impurities in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction steps?

A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The key steps involve the formation of the Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile, reacting with the starting material, N-methyl-N-(2-chloroethyl)aniline. The resulting iminium salt is then hydrolyzed to yield the final aldehyde product.

Q2: What are the most likely impurities I might encounter in my synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting materials, byproducts of side reactions, and degradation products. The most common impurities are summarized in the table below.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors. Firstly, the purity of your reagents, especially DMF, is critical. Decomposed DMF can consume the Vilsmeier reagent. Secondly, inadequate temperature control can lead to side reactions. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). Lastly, insufficient reaction time or incomplete hydrolysis of the intermediate iminium salt can also result in lower yields. Ensure the hydrolysis step is complete by monitoring the reaction progress using Thin Layer Chromatography (TLC).

Q4: I am observing an unknown spot on my TLC plate. How can I identify this impurity?

A4: To identify an unknown impurity, you can employ several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating the impurity and determining its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the isolated impurity can provide detailed structural information. Comparing the spectral data with that of suspected impurities (see Table 1) can lead to its identification.

Q5: What is the best method to purify the crude this compound?

A5: A multi-step purification strategy is often most effective. An initial acid-base extraction can remove acidic and basic impurities. This is followed by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to remove neutral impurities and obtain a product of high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity of Final Product Presence of unreacted starting material, N-methyl-N-(2-chloroethyl)aniline.Optimize reaction stoichiometry and time. Purify the crude product using column chromatography or recrystallization.
Formation of the hydrolyzed impurity, 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde.Ensure anhydrous reaction conditions. Use freshly distilled POCl₃ and dry DMF. Minimize exposure to moisture during workup.
Presence of byproducts from DMF decomposition.Use high-purity, anhydrous DMF. Consider purifying DMF before use by distillation under reduced pressure.
Reaction Not Proceeding to Completion Inactive Vilsmeier reagent.Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure the POCl₃ is of high quality.
Low reactivity of the starting material.The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. Ensure your starting material is sufficiently activated.
Formation of a Tar-like Substance Uncontrolled reaction temperature.Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃.
Presence of impurities in the starting material.Purify the N-methyl-N-(2-chloroethyl)aniline before use.

Potential Impurities and their Identification

Table 1: Common Impurities in the Synthesis of this compound

Impurity Name Structure Molecular Weight ( g/mol ) Identification Notes (Expected MS and ¹H NMR signals)
N-methyl-N-(2-chloroethyl)aniline (Starting Material)C₉H₁₂ClN169.65MS: m/z 169/171 (Cl isotope pattern). ¹H NMR: Absence of aldehyde proton signal (~9.8 ppm). Aromatic protons will show a different splitting pattern compared to the product.
4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde (Hydrolysis Product)C₁₀H₁₃NO₂179.22MS: m/z 179. ¹H NMR: Presence of a hydroxyl proton signal (-OH), absence of the -CH₂Cl signal, and presence of a -CH₂OH signal.
4-(Methylamino)benzaldehydeC₈H₉NO135.16MS: m/z 135. ¹H NMR: Absence of the chloroethyl group signals.
Unidentified Vilsmeier-Haack Byproducts-VariableMay arise from side reactions of the Vilsmeier reagent. Identification often requires isolation and detailed spectroscopic analysis (LC-MS, NMR).

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a 5% aqueous hydrochloric acid solution to remove basic impurities.

  • Separate the organic layer and then wash it with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of the product.

  • Dissolve the partially purified product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

Vilsmeier_Haack_Synthesis cluster_reagents Reagents cluster_starting_material Starting Material reagent Vilsmeier Reagent Formation reaction Electrophilic Aromatic Substitution reagent->reaction Vilsmeier Reagent hydrolysis Hydrolysis reaction->hydrolysis Iminium Salt Intermediate product This compound hydrolysis->product DMF DMF DMF->reagent POCl3 POCl3 POCl3->reagent SM N-methyl-N-(2-chloroethyl)aniline SM->reaction

Caption: Synthetic pathway for this compound.

Impurity_Formation main_reaction Main Reaction side_reaction1 Hydrolysis of Chloroethyl Group main_reaction->side_reaction1 side_reaction2 Incomplete Reaction main_reaction->side_reaction2 product Desired Product main_reaction->product impurity1 Hydroxy Impurity side_reaction1->impurity1 impurity2 Unreacted Starting Material side_reaction2->impurity2 side_reaction3 DMF Decomposition impurity3 Vilsmeier Byproducts side_reaction3->impurity3

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow start Low Purity Detected check_sm Analyze for Starting Material (SM) start->check_sm is_sm SM Present? check_sm->is_sm check_hydrolysis Analyze for Hydrolysis Product is_hydrolysis Hydrolysis Product Present? check_hydrolysis->is_hydrolysis check_other Analyze for Other Impurities is_other Other Impurities Present? check_other->is_other is_sm->check_hydrolysis No action_sm Optimize Reaction Time/ Stoichiometry & Purify is_sm->action_sm Yes is_hydrolysis->check_other No action_hydrolysis Ensure Anhydrous Conditions is_hydrolysis->action_hydrolysis Yes action_other Purify Reagents/ Optimize Temperature is_other->action_other Yes end Purity Improved is_other->end No action_sm->end action_hydrolysis->end action_other->end

Caption: Troubleshooting workflow for low product purity.

Challenges in scaling up the production of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-(2-chloroethyl)-N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for this synthesis?

A2: The primary safety concerns during scale-up are:

  • Thermal Runaway: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction. On a large scale, inefficient heat dissipation can lead to a dangerous thermal runaway. The Vilsmeier reagent itself can be thermally unstable if allowed to accumulate.

  • Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.

  • Vigorous Quenching: The work-up step, which typically involves quenching the reaction mixture with ice or water, is also highly exothermic and must be performed with extreme care to control the release of heat and prevent splashing of corrosive materials.

Q3: What purity level can I expect for the final product?

A3: Commercially available this compound typically has a purity of 98% or higher.[1][2] Achieving this purity on a large scale requires careful control of reaction conditions and an optimized purification procedure.

Q4: Can this reaction be performed in a continuous flow setup?

A4: Yes, and it is often recommended for larger-scale production. A continuous flow approach in a microreactor can significantly mitigate the thermal risks associated with the Vilsmeier-Haack reaction by ensuring rapid heat exchange and preventing the accumulation of unstable intermediates. This method allows for safer production of thermally unstable intermediates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: The product may have some water solubility or emulsions may have formed during extraction.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-70°C). 3. During aqueous work-up, saturate the aqueous layer with brine (NaCl) to decrease the product's solubility. To break emulsions, add a small amount of brine or a different organic solvent.
Formation of Dark, Tarry Residue 1. Reaction Overheating: The exothermic reaction led to localized hot spots, causing polymerization or decomposition. 2. Impure Starting Materials: Contaminants in the N-(2-chloroethyl)-N-methylaniline or solvents are causing side reactions.1. Maintain strict temperature control, especially during the addition of POCl₃. For larger scales, ensure efficient agitation and cooling. Consider adding the substrate to the pre-formed reagent at a controlled rate. 2. Use high-purity, distilled starting materials and anhydrous solvents.
Difficult Product Isolation / Viscous Reaction Mixture 1. Precipitation of Intermediates: The iminium salt intermediate can precipitate, making the mixture difficult to stir and handle. 2. High Concentration: The reaction may be too concentrated, leading to a thick or solid mass.1. If the mixture becomes too thick, it may be necessary to proceed carefully to the work-up step. The addition of an inert, co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes help maintain a stirrable slurry. 2. Adjust the solvent volume to ensure the reaction mixture remains mobile throughout the process.
Multiple Products Observed on TLC/GC 1. Incorrect Stoichiometry: An excess of the Vilsmeier reagent may lead to side reactions or di-formylation. 2. Decomposition: The product or starting material may be degrading under the reaction conditions.1. Optimize the molar ratio of the Vilsmeier reagent to the substrate. A slight excess (e.g., 1.1-1.5 equivalents) of the reagent is common, but a large excess should be avoided. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged after completion. Purify the crude product using column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Purity

ParameterLaboratory Scale (Reference)Commercial Product Specification
Starting Material m-ToluidineN-(2-chloroethyl)-N-methylaniline
Reaction Vilsmeier-HaackVilsmeier-Haack
Typical Yield ~87% (for a related aminobenzaldehyde)[3]Data not publicly available, but high efficiency is expected.
Purity (by HPLC) ~99.5% (for a related aminobenzaldehyde)[3]≥ 98%[1][2]
Appearance Yellow Solid[3]Off-white to light green Solid[4]

Note: The laboratory scale data is for the synthesis of 4-Amino-2-methyl-benzaldehyde and serves as a representative example for a Vilsmeier-Haack formylation of an aniline derivative.

Experimental Protocols

Laboratory Scale Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on standard Vilsmeier-Haack reaction conditions.

Materials:

  • N-(2-chloroethyl)-N-methylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 30-60 minutes. The mixture may become a thick, white slurry.

  • Formylation Reaction: Dissolve N-(2-chloroethyl)-N-methylaniline (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-65°C for 5-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water. This quenching process is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is adjusted to 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Visualizations

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (exothermic) POCl3 POCl₃ Substrate N-(2-chloroethyl)-N-methylaniline Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway for synthesis.

Experimental_Workflow Experimental Workflow for Synthesis prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) reaction 2. Add Substrate Solution (N-(2-chloroethyl)-N-methylaniline) and heat to 60-65°C prep->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Quench on Ice-Water monitoring->workup Reaction Complete neutralize 5. Neutralize with NaHCO₃ workup->neutralize extract 6. Extract with DCM neutralize->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: Step-by-step synthesis and purification workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Scale-up start Low Yield or Impurities at Scale? q1 Is the reaction exotherm well-controlled? start->q1 s1 Improve cooling efficiency. Slow down reagent addition. Consider semi-batch or flow chemistry. q1->s1 No q2 Is mixing efficient? (No solids/viscous mass) q1->q2 Yes a1_yes Yes a1_no No s2 Increase agitation speed. Use appropriate reactor/impeller. Consider an inert co-solvent. q2->s2 No q3 Are reagents anhydrous and high purity? q2->q3 Yes a2_yes Yes a2_no No s3 Use fresh, anhydrous reagents. Dry glassware thoroughly. Run under inert atmosphere. q3->s3 No end_node Review work-up and purification procedures. q3->end_node Yes a3_yes Yes a3_no No

Caption: Logical guide for troubleshooting scale-up issues.

References

Preventing side reactions during the synthesis of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-((2-chloroethyl)(methyl)amino)benzaldehyde and its derivatives. The primary synthetic route involves the Vilsmeier-Haack formylation of N-(2-chloroethyl)-N-methylaniline. This document aims to help you prevent and troubleshoot side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the Vilsmeier-Haack formylation of N-(2-chloroethyl)-N-methylaniline can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively weak electrophile.[1][2] The reaction requires a sufficiently electron-rich aromatic substrate to proceed efficiently.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation step may require heating.[3] A temperature range of 60-80 °C is often employed for anilines.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

      • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the aniline substrate is a good starting point.[2]

  • Side Reactions: Several side reactions can consume your starting material or product, leading to lower yields. These are discussed in more detail in the following questions.

  • Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.

    • Troubleshooting:

      • Hydrolysis: The iminium salt intermediate formed after the electrophilic attack is hydrolyzed to the aldehyde during the aqueous work-up.[1][2] Ensure complete hydrolysis by stirring the reaction mixture with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) until the intermediate is fully converted.[2][3]

      • Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

      • Purification: Column chromatography on silica gel is a common method for purification.[2] Careful selection of the eluent system is crucial to separate the desired product from any byproducts.

Q2: I am observing a significant amount of a high-molecular-weight byproduct. What could this be and how can I prevent its formation?

A2: A common high-molecular-weight byproduct in reactions involving N-(2-chloroethyl)anilines is a piperazine derivative, formed through intermolecular cyclization (dimerization).

  • Mechanism of Dimerization: Under certain conditions, two molecules of the N-(2-chloroethyl)aniline starting material can react with each other to form a piperazine ring. This is particularly relevant when the nitrogen atom of one molecule acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group of another molecule.

  • Prevention Strategies:

    • Control Reaction Temperature: Higher reaction temperatures can promote this intermolecular side reaction. Maintain the recommended temperature for the Vilsmeier-Haack reaction and avoid excessive heating.

    • Use of a Suitable Solvent: Performing the reaction in a suitable solvent can help to keep the reactants diluted, thus disfavoring intermolecular reactions. While DMF is a reactant, using an additional inert solvent like 1,2-dichloroethane might be considered.

    • Stoichiometry Control: Using a slight excess of the Vilsmeier reagent can help to ensure that the formylation reaction is faster than the dimerization of the starting material.

Q3: My final product seems to be unstable and decomposes over time. What is the cause and how can I improve its stability?

A3: The instability of this compound is often due to the reactive nature of the N-(2-chloroethyl)amino group, which is a nitrogen mustard moiety.

  • Intramolecular Cyclization (Aziridinium Ion Formation): The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, leading to the formation of a highly reactive three-membered ring called an aziridinium ion.[5][6] This intermediate is a potent electrophile and can react with various nucleophiles, leading to product degradation. The aromatic ring's electron-withdrawing effect can influence the rate of this cyclization.

  • Stabilization and Storage:

    • Storage Conditions: To minimize decomposition, store the purified product at low temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

    • pH Control: The stability of the N-(2-chloroethyl)amino group is pH-dependent. It is generally more stable under acidic conditions.[7] Avoid exposing the purified product to basic conditions for extended periods.

Q4: I am concerned about the hydrolysis of the 2-chloroethyl group during the reaction or work-up. Is this a common side reaction?

A4: Hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group is a potential side reaction, especially during the aqueous work-up.

  • Conditions Favoring Hydrolysis: Prolonged exposure to water, especially at elevated temperatures or under basic conditions, can lead to the hydrolysis of the alkyl chloride.[6]

  • Minimizing Hydrolysis:

    • Work-up at Low Temperature: Perform the aqueous work-up at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[3]

    • Prompt Extraction: After quenching the reaction, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.

    • Control of pH: While basic conditions are needed to neutralize the reaction mixture and facilitate hydrolysis of the iminium intermediate, prolonged exposure should be avoided. A buffered solution (e.g., sodium acetate) can be a milder alternative to strong bases.[2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve N-(2-chloroethyl)-N-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the aniline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 5-6 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.[3]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.[3]

  • Neutralize the mixture by adding a saturated aqueous solution of sodium hydroxide or sodium acetate until the pH is between 8 and 9.[3]

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended ConditionRationale
Vilsmeier Reagent Formation
POCl₃:DMF Ratio1:2 to 1:3Ensures complete formation of the Vilsmeier reagent.
Temperature0-5 °CPrevents decomposition of the Vilsmeier reagent.
Formylation Reaction
Substrate:Vilsmeier Reagent Ratio1:1.5 to 1:2Drives the reaction towards completion.
Temperature60-80 °CProvides sufficient energy for the electrophilic aromatic substitution.
Reaction Time2-6 hoursVaries depending on the substrate; monitor by TLC.
Work-up
QuenchingIce-cold waterControls the exothermic hydrolysis of excess Vilsmeier reagent.
pH AdjustmentpH 8-9 with NaOH or NaOAcFacilitates hydrolysis of the iminium intermediate to the aldehyde.
Extraction SolventDiethyl ether or Ethyl AcetateEfficiently extracts the organic product.
Purification
MethodSilica Gel Column ChromatographySeparates the product from byproducts and unreacted starting materials.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction Pathway cluster_2 Potential Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Aniline N-(2-chloroethyl)-N-methylaniline Iminium Iminium Salt Intermediate Aniline->Iminium + Vilsmeier Reagent Dimer Piperazine Dimer Aniline->Dimer Intermolecular Cyclization Hydrolysis_SM N-(2-hydroxyethyl)-N-methylaniline Aniline->Hydrolysis_SM Hydrolysis of Starting Material Product This compound Iminium->Product Hydrolysis (H₂O) Aziridinium Aziridinium Ion Product->Aziridinium Intramolecular Cyclization

Caption: Main reaction and potential side reactions during synthesis.

G cluster_issues Observed Issues cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time by TLC start->check_time check_workup Review Work-up Procedure start->check_workup check_purification Optimize Purification Method start->check_purification unreacted_sm Unreacted Starting Material check_reagents->unreacted_sm If poor quality check_temp->unreacted_sm If too low multiple_spots Multiple Spots on TLC (Side Products) check_temp->multiple_spots If too high check_time->unreacted_sm If too short check_workup->multiple_spots If improper pH or duration decomposition Product Decomposition check_workup->decomposition If prolonged or harsh check_purification->multiple_spots If inefficient increase_temp Increase Temperature unreacted_sm->increase_temp increase_time Increase Reaction Time unreacted_sm->increase_time use_fresh_reagents Use Fresh/Anhydrous Reagents unreacted_sm->use_fresh_reagents decrease_temp Decrease Temperature multiple_spots->decrease_temp optimize_workup Optimize Work-up (Temp, pH) multiple_spots->optimize_workup optimize_purification Optimize Chromatography multiple_spots->optimize_purification decomposition->optimize_workup proper_storage Store Product Properly decomposition->proper_storage

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Improving the Solubility of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges with "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Media

The most common challenge encountered with hydrophobic compounds like "this compound" is its precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer or cell culture medium. This is often referred to as the compound "crashing out" of solution.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Action cluster_2 Advanced Strategies cluster_3 Outcome start Precipitation of this compound in aqueous buffer action1 Optimize Dilution Protocol start->action1 action2 Determine Maximum Aqueous Solubility start->action2 strategy1 Utilize Co-solvents action1->strategy1 strategy2 Formulate with Solubilizing Agents action1->strategy2 action2->strategy1 action2->strategy2 end Homogeneous solution suitable for biological assay strategy1->end strategy2->end G start Poorly soluble compound stock Prepare high-concentration stock in 100% DMSO start->stock intermediate Create intermediate dilution in aqueous medium + co-solvent stock->intermediate final Prepare final working concentration in aqueous medium intermediate->final control Prepare vehicle control with same co-solvent concentration intermediate->control assay Add to biological assay final->assay control->assay

Optimizing the storage conditions for long-term stability of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions and long-term stability of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored under controlled conditions to minimize degradation. Key recommendations from various suppliers are summarized below.[1][2][3]

Q2: What is the physical appearance of this compound?

A2: The compound is typically a solid at room temperature.[2][3]

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Oxidation of the aldehyde group: Aromatic aldehydes can oxidize to form the corresponding carboxylic acid, especially when exposed to air (oxygen).[4]

  • Hydrolysis and cyclization of the 2-chloroethylamine group: In the presence of moisture, the 2-chloroethylamine moiety can undergo hydrolysis or intramolecular cyclization to form a reactive ethylenimonium ion. This can lead to the formation of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as aromatic aldehydes are typically chromophoric. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify characteristic peaks and detect impurities.

Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are compiled from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C or Room TemperatureReduces the rate of potential degradation reactions. Specific temperature may vary by supplier.[1][2][3]
Atmosphere Inert gas (e.g., Nitrogen or Argon)Prevents oxidation of the aldehyde group by displacing oxygen.[1][2][3]
Light Protect from light (store in an amber vial or dark place)Minimizes light-induced degradation.[1][3]
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis of the 2-chloroethylamine group.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

IssuePossible Cause(s)Recommended Action(s)
Change in color or appearance of the solid compound (e.g., darkening) - Oxidation of the aldehyde. - Polymerization or self-condensation reactions, which can be catalyzed by impurities or exposure to light/air.- Ensure the compound has been stored under an inert atmosphere and protected from light. - If the color change is significant, it may indicate degradation. Consider re-purifying the compound if possible or using a fresh batch.
Inconsistent or unexpected reaction outcomes - Degradation of the starting material. - Presence of impurities from improper storage.- Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). - Use a fresh, properly stored batch of the compound for the reaction.
Poor solubility in a non-polar organic solvent - The compound itself has some polarity. - Formation of more polar degradation products (e.g., the corresponding carboxylic acid or hydrolyzed byproducts).- Check the purity of the compound. - Consider using a slightly more polar solvent or a co-solvent system.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) - Presence of degradation products. - Contamination from the solvent or other reagents.- Analyze the sample for potential degradation products such as the corresponding carboxylic acid or hydrolysis products. - Run a blank analysis of the solvent and other reagents to rule out contamination.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC assay to determine the purity of this compound and detect any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over a period of 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

Visualizations

Potential Degradation Pathways

degradation_pathways A This compound B 4-((2-Chloroethyl)(methyl)amino)benzoic acid A->B Oxidation (O2) C Aziridinium ion intermediate A->C Intramolecular Cyclization (-Cl-) D 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde C->D Hydrolysis (H2O) troubleshooting_workflow start Experiment Fails or Gives Inconsistent Results check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage No optimize_reaction Optimize Reaction Conditions (Solvent, Temp, etc.) is_pure->optimize_reaction Yes storage_ok Were Conditions Optimal? check_storage->storage_ok new_reagent Use a Fresh Batch of Reagent storage_ok->new_reagent No storage_ok->optimize_reaction Yes end Proceed with Experiment new_reagent->end optimize_reaction->end

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: 4-((2-Chloroethyl)(methyl)amino)benzaldehyde vs. 4-[Bis(2-chloroethyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, nitrogen mustards represent a significant class of alkylating agents utilized in chemotherapy. This guide provides a comparative overview of the cytotoxic properties of two benzaldehyde-derived nitrogen mustards: 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (CEMAB) and 4-[Bis(2-chloroethyl)amino]benzaldehyde (BCEAB). Due to a lack of direct comparative studies in the available scientific literature, this analysis will focus on the established cytotoxic mechanisms of nitrogen mustards and present relevant data for a closely related compound to infer potential activities.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of CEMAB and BCEAB, which can influence their biological activity and experimental handling.

PropertyThis compound (CEMAB)4-[Bis(2-chloroethyl)amino]benzaldehyde (BCEAB)
CAS Number 94-31-5[1]1208-03-3[2]
Molecular Formula C10H12ClNO[3]C11H13Cl2NO[2]
Molecular Weight 197.66 g/mol [4]246.13 g/mol [2]
Appearance Solid[1]Yellow solid or powder[5]
Storage 2-8°C, protect from light, stored under nitrogen[1]Room temperature[2]

Cytotoxicity Profile

The IC50 values for BNMPH, a structurally related benzaldehyde nitrogen mustard, are presented below. It is crucial to note that these values are for a different compound and should be considered indicative of the potential activity of this class of molecules, not as direct data for CEMAB or BCEAB.

Cell LineIC50 (µM) for BNMPH
HepG2 (Human Liver Cancer)26.1 ± 3.5[6][7][8]
HCT-116 (Human Colon Cancer)57.5 ± 5.3[6][7][8]
K562 (Human Myelogenous Leukemia)48.2 ± 4.0[6][7][8]
PC-12 (Rat Adrenal Pheochromocytoma)19.4 ± 2.2[6][7][8]

Mechanism of Action: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA.[9] The bis(2-chloroethyl)amino moiety is a key pharmacophore responsible for this activity. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA, particularly the N7 position of guanine. This process can occur with one or both chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[9]

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Nitrogen_Mustard Nitrogen Mustard (CEMAB or BCEAB) Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium_Ion->DNA Alkylation Mono_Adduct DNA Mono-adduct DNA->Mono_Adduct Cross_linked_DNA DNA Cross-link (Inter/Intra-strand) Mono_Adduct->Cross_linked_DNA Second Alkylation (for BCEAB) Replication_Inhibition Inhibition of DNA Replication & Transcription Cross_linked_DNA->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized pathway of DNA alkylation by nitrogen mustards.

Experimental Protocols

To evaluate and compare the cytotoxicity of CEMAB and BCEAB, a standardized in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[10][11][12]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CEMAB and BCEAB in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with CEMAB or BCEAB Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an MTT cytotoxicity assay.

Conclusion

While both this compound and 4-[Bis(2-chloroethyl)amino]benzaldehyde belong to the class of nitrogen mustard benzaldehydes, a direct comparison of their cytotoxic potential is hampered by the lack of specific experimental data in the public domain. Based on its structure with two chloroethyl groups, BCEAB is more likely to exhibit classical nitrogen mustard activity, including the ability to form DNA cross-links. The cytotoxicity of CEMAB, with a single chloroethyl group, may differ. To definitively compare their efficacy, further in vitro studies employing standardized assays like the MTT assay are essential. This guide provides the foundational information and experimental framework for researchers to undertake such a comparative investigation.

References

"4-((2-Chloroethyl)(methyl)amino)benzaldehyde" vs. other benzaldehyde derivatives in anticancer drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, benzaldehyde and its derivatives have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive comparison of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde," a nitrogen mustard precursor, with other classes of benzaldehyde derivatives that have demonstrated anticancer activity. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Overview of Benzaldehyde Derivatives in Oncology

Benzaldehyde, the simplest aromatic aldehyde, and its substituted analogs have attracted considerable attention in cancer research due to their diverse pharmacological activities. These compounds can be broadly categorized based on their mechanism of action, which ranges from DNA alkylation to the modulation of critical cellular signaling pathways. This guide will focus on a comparative analysis of the following key classes:

  • Nitrogen Mustard Benzaldehyde Derivatives: Represented by "this compound," these compounds act as precursors to potent DNA alkylating agents.

  • Benzyloxybenzaldehyde Derivatives: These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

  • Salicylaldehyde and Hydroxybenzaldehyde Derivatives: This class of compounds exhibits cytotoxicity through various mechanisms, including the inhibition of key signaling pathways.

"this compound": A DNA Damaging Agent

"this compound" and its closely related analog, "4-[Bis(2-chloroethyl)amino]benzaldehyde," belong to the nitrogen mustard family of compounds. Their anticancer activity stems from their ability to act as alkylating agents, a cornerstone of chemotherapy.

Mechanism of Action: The primary mechanism of action for these compounds involves the formation of highly reactive aziridinium ions from the chloroethyl groups. These ions then form covalent bonds with the nucleophilic centers on DNA bases, particularly the N7 position of guanine.[1][2][3][4] This process can lead to:

  • DNA Cross-linking: The bifunctional nature of these molecules allows them to alkylate two different guanine bases, leading to interstrand or intrastrand cross-links in the DNA double helix.[1][2]

  • Inhibition of DNA Replication and Transcription: These DNA adducts and cross-links disrupt the normal functioning of DNA polymerase and RNA polymerase, ultimately leading to an arrest of the cell cycle and the induction of apoptosis.[1][3]

DNA_Alkylation_Mechanism cluster_0 Nitrogen Mustard Benzaldehyde Derivative cluster_1 Cellular Environment cluster_2 Cellular Response NM_Benzaldehyde This compound Aziridinium_Ion Reactive Aziridinium Ion NM_Benzaldehyde->Aziridinium_Ion Intramolecular cyclization DNA DNA Aziridinium_Ion->DNA Nucleophilic attack by Guanine-N7 DNA_Adducts DNA Adducts & Cross-linking DNA->DNA_Adducts Replication_Block Replication/Transcription Inhibition DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of DNA alkylation by nitrogen mustard benzaldehyde derivatives.

Alternative Benzaldehyde Derivatives: Targeting Cellular Signaling

In contrast to the direct DNA-damaging effects of nitrogen mustard derivatives, other classes of benzaldehydes exert their anticancer effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer.

Benzyloxybenzaldehyde Derivatives

This class of compounds has demonstrated significant anticancer activity, particularly against leukemia cell lines.[5]

Mechanism of Action: Studies have shown that benzyloxybenzaldehyde derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] This is often associated with the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.

Salicylaldehyde and Other Hydroxybenzaldehyde Derivatives

Various hydroxylated benzaldehyde derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways crucial for cancer cell survival and proliferation, including:

  • NF-κB Pathway: Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation and cancer.[6]

  • MAPK/ERK Pathway: Inhibition of the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer, is another mechanism by which certain benzaldehyde derivatives exert their effects.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by natural and synthetic compounds, including some benzaldehyde derivatives, is a key area of cancer research.

Signaling_Pathway_Inhibition cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Benzaldehyde_Derivatives Other Benzaldehyde Derivatives Benzaldehyde_Derivatives->PI3K ERK ERK Benzaldehyde_Derivatives->ERK IKK IKK Benzaldehyde_Derivatives->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nucleus Nucleus mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Nucleus IκB IκB IKK->IκB inhibits NFkB_p65_p50 NF-κB (p65/p50) IκB->NFkB_p65_p50 sequesters in cytoplasm NFkB_p65_p50->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression

Caption: Inhibition of key signaling pathways by various benzaldehyde derivatives.

Comparative Performance: Experimental Data

Direct comparative studies of "this compound" against other benzaldehyde derivatives in the same cancer cell lines are limited in the public domain. However, we can compile and compare available cytotoxicity data for different classes of these compounds.

Table 1: Cytotoxicity of Substituted Benzaldehyde Derivatives

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Reference Drug
Doxorubicin0.030.050.060.01> 5.00
Hydroxybenzaldehyde Derivatives
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[6]

Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundIC50 (µM)
2-(Benzyloxy)benzaldehyde~10
2-(Benzyloxy)-4-methoxybenzaldehyde~10
2-(Benzyloxy)-5-methoxybenzaldehyde~10
2-(Benzyloxy)-5-chlorobenzaldehyde~10
2-[(3-Methoxybenzyl)oxy]benzaldehyde< 10
2-[(2-Chlorobenzyl)oxy]benzaldehyde~10
2-[(4-Chlorobenzyl)oxy]benzaldehyde~10
Data adapted from a study on benzyloxybenzaldehyde derivatives.[5]

Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

General Synthesis of Benzaldehyde Derivatives

Synthesis_Workflow Start Starting Benzaldehyde (e.g., p-Aminobenzaldehyde) Step1 Reaction with (2-chloroethyl)methylamine Start->Step1 Product1 This compound Step1->Product1 Start2 Substituted Phenol Step2 O-alkylation with Benzyl Halide Start2->Step2 Product2 Benzyloxybenzaldehyde Derivative Step2->Product2 Start3 Substituted Benzaldehyde Step3 Claisen-Schmidt Condensation with Acetophenone Start3->Step3 Product3 Chalcone Derivative Step3->Product3

Caption: General synthetic workflows for different classes of benzaldehyde derivatives.

Protocol 5.1.1: Synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde (a related compound)

This protocol describes a general method for the synthesis of a closely related nitrogen mustard benzaldehyde.

  • Reaction Setup: A mixture of p-aminobenzaldehyde and a suitable base (e.g., triethylamine) is dissolved in an appropriate solvent (e.g., toluene).

  • Alkylation: 2-Chloroethyl bromide or a similar alkylating agent is added dropwise to the solution at a controlled temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Protocol 5.1.2: Synthesis of Benzyloxybenzaldehyde Derivatives via O-alkylation [4]

  • Reaction Mixture: To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in dimethylformamide (DMF), the corresponding benzyl halide (1.0 eq.) is added.

  • Reaction Conditions: The resulting solution is stirred overnight at 70 °C.

  • Isolation: After the reaction is complete, the volume of DMF is reduced by evaporation under vacuum. Water is added to the resulting solution to precipitate the product.

  • Purification: The precipitate is filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the pure benzyloxybenzaldehyde derivative.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat with Benzaldehyde Derivatives (various conc.) Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT Reagent (forms Formazan in viable cells) Step2->Step3 Step4 Solubilize Formazan (e.g., with DMSO) Step3->Step4 Step5 Measure Absorbance (at ~570 nm) Step4->Step5 End Calculate IC50 values Step5->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 5.2.1: MTT Assay Protocol [6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzaldehyde derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

Conclusion

"this compound" represents a class of benzaldehyde derivatives that function as traditional cytotoxic agents through DNA alkylation. This mechanism, while effective, is often associated with significant side effects due to its lack of specificity for cancer cells. In contrast, other benzaldehyde derivatives, such as benzyloxybenzaldehydes and various hydroxybenzaldehydes, offer alternative and potentially more targeted approaches by modulating key signaling pathways that are dysregulated in cancer.

The choice of a particular benzaldehyde derivative for anticancer drug development will depend on the desired therapeutic strategy. For broad-spectrum cytotoxicity, nitrogen mustard derivatives may be considered, while for a more targeted therapy with a potentially better safety profile, inhibitors of specific signaling pathways hold greater promise. Further research, including head-to-head comparative studies and in vivo evaluations, is necessary to fully elucidate the therapeutic potential of these diverse and promising compounds.

References

Navigating Covalent Inhibition: A Comparative Guide to "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" and Established Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of covalent inhibitors is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde," a compound belonging to the nitrogen mustard class of alkylating agents, with established chemotherapeutic drugs that operate through a similar mechanism. While the term "targeted covalent inhibitor" today often refers to agents that selectively modify a specific protein, the foundational principle of covalent modification is exemplified by classical DNA alkylating agents.

The core of this comparison lies in the reactivity of the 2-chloroethylamino moiety, a common "warhead" in nitrogen mustard compounds. This functional group enables the covalent modification of nucleophilic biomolecules, with DNA being the primary target for this class of compounds. The resulting DNA alkylation disrupts replication and transcription, ultimately leading to cytotoxicity, a mechanism that has been a cornerstone of cancer chemotherapy for decades.

Performance Comparison: Cytotoxicity and Activity

While specific experimental data for the antitumor activity of "this compound" is not extensively available in the public domain, its structural similarity to other benzaldehyde nitrogen mustards suggests it likely possesses cytotoxic properties. To provide a meaningful comparison, this guide contrasts its anticipated activity with well-characterized nitrogen mustard drugs: Chlorambucil and Melphalan. These drugs have been in clinical use for many years and serve as benchmarks for this class of compounds.

CompoundChemical StructurePrimary TargetRepresentative IC50 ValuesKey Characteristics
This compound C₁₀H₁₂ClNODNANot Publicly AvailableAromatic nitrogen mustard with a benzaldehyde group. Likely acts as a DNA alkylating agent.
Chlorambucil C₁₄H₁₉Cl₂NO₂DNA~10-100 µM in various cancer cell linesAromatic nitrogen mustard used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan C₁₃H₁₈Cl₂N₂O₂DNA~1-50 µM in various cancer cell linesAn L-phenylalanine derivative of nitrogen mustard, used to treat multiple myeloma and ovarian cancer.

Note: IC50 values are highly dependent on the cell line and assay conditions.

Mechanism of Action: DNA Alkylation by Nitrogen Mustards

Nitrogen mustards exert their cytotoxic effects by covalently modifying DNA. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. In bifunctional mustards, this process can be repeated, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links prevent DNA unwinding, thereby halting replication and transcription and inducing apoptosis.

DNA_Alkylation_Pathway cluster_Inhibitor Nitrogen Mustard cluster_Activation Activation cluster_Target Target Interaction cluster_Outcome Cellular Outcome Nitrogen_Mustard R-N(CH₂CH₂Cl)₂ Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA_Guanine Guanine (N7) in DNA Aziridinium_Ion->DNA_Guanine Nucleophilic Attack Mono_Adduct Mono-alkylated Guanine DNA_Guanine->Mono_Adduct First Alkylation Cross_Link DNA Cross-link Mono_Adduct->Cross_Link Second Alkylation (for bifunctional mustards) Replication_Block DNA Replication Block Cross_Link->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Mechanism of DNA alkylation by nitrogen mustards.

Experimental Protocols for Validation

Validating a compound like "this compound" as a covalent inhibitor involves a series of in vitro and cellular assays to confirm its mechanism of action, potency, and selectivity.

Confirmation of Covalent Modification of DNA

Objective: To demonstrate that the compound directly and covalently modifies DNA.

Methodology: Mass Spectrometry-based Adduct Identification

  • Incubation: Incubate the test compound with purified DNA or specific nucleosides (e.g., deoxyguanosine) in a physiologically relevant buffer.

  • Digestion: For DNA, enzymatically digest the treated DNA into individual nucleosides or short oligonucleotides.

  • LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for the expected mass shift corresponding to the addition of the compound's reactive fragment to the nucleoside or oligonucleotide. Fragment analysis (MS/MS) can pinpoint the site of modification.

Assessment of Cytotoxicity

Objective: To determine the potency of the compound in killing cancer cells.

Methodology: Cell Viability Assays

  • Cell Culture: Plate cancer cell lines of interest in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds (e.g., Chlorambucil, Melphalan) for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Evaluation of Target Engagement in Cells

Objective: To confirm that the compound engages and modifies its target (DNA) within a cellular context.

Methodology: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Treat cells with the test compound for a short duration.

  • Cell Lysis and Electrophoresis: Embed the treated cells in agarose on a microscope slide, lyse the cells, and subject the remaining nuclei to electrophoresis.

  • Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: DNA damage, such as strand breaks resulting from alkylation, will cause the DNA to migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Experimental_Workflow cluster_Discovery Compound Synthesis & Characterization cluster_Validation In Vitro & Cellular Validation cluster_Selectivity Selectivity Profiling Synthesis Synthesis of This compound DNA_Binding DNA Adduct Formation (Mass Spectrometry) Synthesis->DNA_Binding Cytotoxicity Cytotoxicity Assays (IC50 Determination) Synthesis->Cytotoxicity Target_Engagement Cellular Target Engagement (Comet Assay) Cytotoxicity->Target_Engagement Proteome_Reactivity Chemoproteomic Profiling (Off-target Identification) Target_Engagement->Proteome_Reactivity

Workflow for validating a covalent DNA alkylating agent.

Concluding Remarks

"this compound" represents a classic example of a potential covalent inhibitor that targets DNA. While the principles of its covalent interaction are foundational to the field of chemotherapy, the current paradigm in drug discovery is shifting towards more selective, protein-targeted covalent inhibitors. The validation of such classical alkylating agents relies on demonstrating their ability to covalently modify DNA and exert potent cytotoxic effects. By comparing its anticipated profile with established drugs like Chlorambucil and Melphalan, and by employing a rigorous experimental workflow, researchers can effectively characterize the potential of "this compound" and similar nitrogen mustards in the landscape of cancer therapeutics.

A Comparative Guide to the DNA Alkylating Efficiency of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and Chlorambucil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNA Alkylating Agents

DNA alkylating agents are a class of reactive chemicals that covalently attach alkyl groups to nucleophilic sites on DNA. This modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] These agents are a cornerstone of cancer chemotherapy.[2]

Chlorambucil is a bifunctional nitrogen mustard derivative that forms interstrand and intrastrand DNA cross-links, primarily at the N7 position of guanine.[1][3] This cross-linking activity is critical to its cytotoxic effect.[2]

4-((2-Chloroethyl)(methyl)amino)benzaldehyde is a structurally related compound containing a nitrogen mustard moiety. Its DNA alkylating potential is inferred from this functional group, but its specific efficiency and the profile of DNA adducts it forms require experimental determination.

Mechanism of Action of Bifunctional Alkylating Agents

Bifunctional alkylating agents, such as chlorambucil, possess two reactive chloroethyl groups. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with a nucleophilic site on a DNA base. This process can be repeated, allowing the agent to bind to a second DNA base, resulting in a cross-link.[4]

Mechanism_of_Action cluster_activation Activation cluster_alkylation DNA Alkylation cluster_cellular_response Cellular Response Alkylating_Agent Bifunctional Alkylating Agent Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Alkylating_Agent->Aziridinium_Ion Intramolecular Cyclization DNA_Guanine Guanine in DNA Aziridinium_Ion->DNA_Guanine Nucleophilic Attack Mono_adduct Mono-adduct Formation DNA_Guanine->Mono_adduct Cross_link Interstrand/ Intrastrand Cross-link Mono_adduct->Cross_link Second Alkylation Replication_Block DNA Replication Block Cross_link->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General mechanism of action for bifunctional DNA alkylating agents.

Quantitative Comparison of DNA Alkylating Efficiency

The following table summarizes known data for chlorambucil. The corresponding values for this compound are listed as "Not Available" and would need to be determined experimentally using the protocols outlined in this guide.

ParameterChlorambucilThis compound
Mechanism Bifunctional alkylating agent.[1]Presumed bifunctional alkylating agent.
Primary DNA Adducts N7 of guanine, leading to inter- and intrastrand cross-links.[3]Not Available
Cytotoxicity (IC50) Cell line dependent (e.g., low µM range in sensitive cancer cell lines).Not Available
DNA Damage Induction Induces DNA strand breaks and cross-links.Not Available

Experimental Protocols for Comparative Analysis

To objectively compare the DNA alkylating efficiency of this compound and chlorambucil, a series of in vitro assays should be performed.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a relevant human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of both this compound and chlorambucil for a defined period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Alkylating Agents (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the MTT cytotoxicity assay.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]

Protocol:

  • Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC50 values determined from the MTT assay) of each compound for a short duration.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".[7]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Comet_Assay_Workflow Start Start Treat_Cells Treat Cells with Alkylating Agents Start->Treat_Cells Embed_Cells Embed Cells in Low-Melting Agarose Treat_Cells->Embed_Cells Lysis Cell Lysis Embed_Cells->Lysis Unwinding_Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Unwinding_Electrophoresis Staining DNA Staining Unwinding_Electrophoresis->Staining Visualization Fluorescence Microscopy Staining->Visualization Analysis Quantify Comet Tails Visualization->Analysis End End Analysis->End

Figure 3: Workflow for the comet assay to assess DNA damage.

DNA Adduct Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.[9][10]

Protocol:

  • DNA Isolation: Treat cells with the compounds, and then isolate the genomic DNA.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC Separation: Separate the modified and unmodified nucleosides using liquid chromatography.

  • MS/MS Detection: Use tandem mass spectrometry to identify and quantify specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.[11]

  • Data Analysis: Compare the types and quantities of DNA adducts formed by this compound and chlorambucil.

Cellular Signaling Pathways Activated by DNA Alkylation

DNA damage induced by alkylating agents triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR). Key players in this response include ATM and ATR kinases, which, upon activation, phosphorylate a cascade of downstream targets, including p53 and CHK1/CHK2, leading to cell cycle arrest and apoptosis if the damage is irreparable.[1]

DNA_Damage_Response_Pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (Cross-links, Adducts) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (e.g., BER, NER) Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->Cell_Cycle_Arrest Unsuccessful

Figure 4: Simplified signaling pathway of the DNA damage response.

Conclusion

This guide provides the foundational knowledge and detailed experimental methodologies required to conduct a rigorous comparison of the DNA alkylating efficiency of this compound and chlorambucil. By systematically evaluating their cytotoxicity, DNA damaging potential, and the specific DNA adducts they form, researchers can elucidate the activity of this novel compound and its potential as a therapeutic agent. The provided workflows and diagrams serve as a roadmap for these essential preclinical investigations.

References

A Comparative Analysis: The Efficacy of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives Versus Traditional Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" derivatives against well-established traditional nitrogen mustards. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to inform research and development in the field of oncology.

Introduction to Nitrogen Mustards: A Tale of Two Scaffolds

Nitrogen mustards have been a cornerstone of cancer chemotherapy for decades, primarily functioning as DNA alkylating agents.[1] Their cytotoxic effects stem from the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, most notably the N7 position of guanine.[1][2] This leads to DNA damage, including interstrand cross-links, which ultimately triggers cell cycle arrest and apoptosis.[3][4]

Traditional nitrogen mustards, such as cyclophosphamide, chlorambucil, and melphalan, are characterized by an aliphatic or a simple aromatic backbone. In contrast, derivatives of "this compound" represent a class of aromatic nitrogen mustards where the nitrogen mustard moiety is attached to a benzaldehyde scaffold. This structural difference can influence the electronic properties, reactivity, and ultimately, the biological activity of the compound.[1] The aromatic ring in these derivatives can delocalize the nitrogen's lone pair of electrons, generally making them less reactive than their aliphatic counterparts.[1] This reduced reactivity may lead to a different pharmacological profile, potentially offering improved selectivity and reduced systemic toxicity.[2][3]

Comparative Efficacy: A Look at the In Vitro Data

Direct comparative studies of "this compound" and its derivatives against traditional nitrogen mustards are limited in the publicly available literature. However, by collating data from various studies on related compounds, we can draw some preliminary comparisons. The following table summarizes the 50% inhibitory concentration (IC50) values for a representative benzaldehyde nitrogen mustard derivative and several traditional nitrogen mustards across various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Nitrogen Mustard Derivatives

Compound/Drug CategoryCompoundCell LineIC50 (µM)Reference
Benzaldehyde Nitrogen Mustard Derivative Benzaldehyde nitrogen mustard pyridine carboxyl acid hydrazone (BNMPH)HepG2 (Liver Cancer)26.1 ± 3.5[5]
HCT-116 (Colon Cancer)57.5 ± 5.3[5]
K562 (Leukemia)48.2 ± 4.0[5]
PC-12 (Pheochromocytoma)19.4 ± 2.2[5]
Traditional Nitrogen Mustards ChlorambucilMDA-MB-468 (Breast Cancer)>20[6]
MIA PaCa-2 (Pancreatic Cancer)>20[6]
Chronic Lymphocytic Leukemia (Primary cells)Starting at 17.5[7]
MelphalanRPMI8226 (Multiple Myeloma)8.9[8]
K562 (Leukemia)12[3]
Various Hematological MalignanciesIC50 values vary[9][10]
CyclophosphamideA549 (Lung Cancer)Inactive in vitro (requires metabolic activation)[11]
MCF-7 (Breast Cancer)High concentration needed (>500 µg/ml for 20% cell death)[12]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions. Direct head-to-head studies are necessary for a definitive comparison. The benzaldehyde derivative shown is a hydrazone conjugate, and its activity may not be directly representative of the parent "this compound".

Mechanism of Action: DNA Alkylation and Beyond

The primary mechanism of action for both traditional and benzaldehyde-derived nitrogen mustards is the alkylation of DNA. The process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site on a DNA base, typically guanine. The second 2-chloroethyl arm can then repeat this process, leading to the formation of DNA interstrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, and ultimately inducing apoptosis.

G General Mechanism of DNA Alkylation by Nitrogen Mustards NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular cyclization DNA_Guanine Guanine on DNA Aziridinium->DNA_Guanine Nucleophilic attack Mono_Adduct Mono-adduct (DNA Alkylation) DNA_Guanine->Mono_Adduct ICL Interstrand Cross-link (DNA Damage) Mono_Adduct->ICL Second alkylation Apoptosis Apoptosis (Cell Death) ICL->Apoptosis

Caption: DNA alkylation by nitrogen mustards.

While DNA damage is the primary cytotoxic mechanism, some studies suggest that nitrogen mustard derivatives may also induce cell death through the generation of reactive oxygen species (ROS) and by inhibiting key enzymes like topoisomerase II.[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Data Acquisition Seed Seed Cells in 96-well plate Treat Treat with Compounds Seed->Treat Incubate_48h Incubate (48-72h) Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow of the MTT cytotoxicity assay.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in low melting point agarose at 37°C.

  • Slide Preparation: Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing fragments and strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

G Comet Assay Workflow for DNA Damage Detection Cell_Prep Cell Preparation (embedding in agarose) Lysis Cell Lysis Cell_Prep->Lysis Unwinding DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis

Caption: Workflow of the Comet assay.

Conclusion and Future Directions

The available in vitro data suggests that benzaldehyde nitrogen mustard derivatives possess cytotoxic activity against various cancer cell lines. However, a direct and comprehensive comparison with traditional nitrogen mustards is necessary to ascertain their relative efficacy and potential for improved therapeutic indices. The structural modifications inherent in the "this compound" scaffold may offer advantages in terms of selectivity and reduced side effects, but this needs to be validated through further preclinical and clinical studies.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of "this compound" derivatives with traditional nitrogen mustards like chlorambucil, melphalan, and cyclophosphamide.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms of these novel derivatives, including their DNA alkylation patterns, effects on DNA repair pathways, and potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the antitumor activity, pharmacokinetic profiles, and toxicity of promising derivatives in relevant animal models of cancer.

By systematically addressing these research questions, the scientific community can better understand the therapeutic potential of this emerging class of nitrogen mustards and their place in the future of cancer chemotherapy.

References

A Comparative Guide to Cross-Resistance of Cancer Cells to Alkylating Agents, with a Focus on 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cross-resistance patterns observed in cancer cells to various alkylating agents. While direct experimental data on cross-resistance involving 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is not extensively available in the public domain, this document extrapolates potential resistance profiles based on its chemical structure and the well-documented behavior of similar compounds. The information herein is intended to guide research and development efforts in overcoming resistance to this class of chemotherapeutic agents.

Introduction to this compound and Alkylating Agents

This compound is an organic compound featuring a benzaldehyde moiety substituted with a bis(2-chloroethyl)amino group.[1] This structure places it within the nitrogen mustard class of alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, which leads to the disruption of DNA replication and transcription, ultimately inducing cell death.[2] However, the efficacy of these agents is often limited by the development of drug resistance, including cross-resistance, where resistance to one alkylating agent confers resistance to others.

Mechanisms of resistance to alkylating agents are multifaceted and can be broadly categorized as pre-target and post-target mechanisms.[3] Pre-target mechanisms limit the drug's ability to reach and damage DNA, and include reduced drug accumulation and increased detoxification. Post-target mechanisms involve the cell's ability to repair or tolerate DNA damage.[3]

Mechanisms of Resistance and Cross-Resistance

Several key cellular mechanisms contribute to resistance to alkylating agents and can lead to cross-resistance:

  • Enhanced DNA Repair: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a primary mechanism of resistance to certain alkylating agents.[2][4] MGMT removes alkyl groups from the O6 position of guanine, thus preventing the formation of cytotoxic DNA cross-links.[2][4] Other DNA repair pathways, such as those involving poly(ADP-ribose)polymerase (PARP-1) and the mismatch repair (MMR) pathway, also play significant roles.[4]

  • Drug Detoxification: The glutathione S-transferase (GST) system can detoxify alkylating agents by conjugating them with glutathione, rendering them less reactive and more easily eliminated from the cell.

  • Reduced Drug Accumulation: Cancer cells can develop resistance by decreasing the uptake of a drug or by increasing its efflux through membrane transporters.

  • Apoptosis Evasion: Alterations in apoptotic pathways can allow cancer cells to survive despite significant DNA damage.[5]

The specific mechanism of resistance often dictates the pattern of cross-resistance. For instance, elevated MGMT activity can confer resistance to nitrosoureas and temozolomide but may not affect sensitivity to other alkylating agents that form different types of DNA adducts.

Comparative Cross-Resistance Data

While specific data for this compound is not available, studies on other alkylating agents provide insights into potential cross-resistance patterns. The following table summarizes findings from in vitro studies on human tumor cell lines.

Cell LineResistant toCross-Resistant toNot Cross-Resistant toReference
Raji/HN2Nitrogen Mustard4-hydroxyperoxycyclophosphamideBCNU, Melphalan, Busulfan, Cisplatin[6]
Raji/BCNUBCNUMelphalan, Cisplatin-[6]
Raji/CPCisplatinNitrogen Mustard, BCNUBusulfan[6]
SCC-25/CPCisplatinMelphalan, 4-hydroxyperoxycyclophosphamide-[6]

BCNU: N,N'-bis(2-chloroethyl)-N-nitrosourea

These findings suggest that cross-resistance is not always predictable and depends on the specific resistance mechanisms developed by the cancer cells.[6] For example, the Raji/HN2 line, resistant to nitrogen mustard, showed some cross-resistance to cyclophosphamide but not to BCNU or cisplatin, indicating a specific resistance mechanism likely effective against nitrogen mustards.[6]

Experimental Protocols

To evaluate the cross-resistance profile of this compound, the following experimental protocols are recommended:

1. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound and compare its potency with other alkylating agents in both sensitive and resistant cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and other alkylating agents (e.g., melphalan, cisplatin, temozolomide) for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[7]

    • Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound. Cross-resistance is indicated if the IC50 of a compound is significantly higher in the resistant cell line compared to the parental sensitive cell line.

2. DNA Interstrand Cross-linking Assay

  • Objective: To quantify the extent of DNA damage induced by the compound.

  • Methodology:

    • Treat cancer cells with the alkylating agents for a defined period.

    • Isolate the genomic DNA from the treated cells.

    • Denature the DNA by heating and then rapidly cool it.

    • The presence of interstrand cross-links will facilitate the rapid renaturation of the DNA.

    • Quantify the amount of double-stranded DNA using a fluorescent dye that specifically binds to it. An increased fluorescence signal indicates a higher level of interstrand cross-links.

Visualizing Resistance Pathways and Experimental Workflows

Signaling Pathways in Alkylating Agent Resistance

Alkylating_Agent_Resistance cluster_extracellular Extracellular cluster_cell Cancer Cell Alkylating Agent Alkylating Agent Drug In Alkylating Agent->Drug In Drug Efflux Drug Efflux (e.g., MRPs) Drug Out Drug Efflux->Drug Out Intracellular Drug Intracellular Drug Drug In->Intracellular Drug Intracellular Drug->Drug Efflux Increased Efflux GST Detoxification GST Detoxification Intracellular Drug->GST Detoxification Increased Detoxification DNA DNA Intracellular Drug->DNA DNA Alkylation Inactive Metabolite Inactive Metabolite GST Detoxification->Inactive Metabolite DNA Adducts DNA Adducts DNA->DNA Adducts DNA Repair DNA Repair (MGMT, BER, NER) DNA Adducts->DNA Repair Enhanced Repair Apoptosis Apoptosis DNA Adducts->Apoptosis Induction DNA Repair->DNA Cell Survival Cell Survival Apoptosis->Cell Survival Inhibition

Caption: Mechanisms of cancer cell resistance to alkylating agents.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow start Start cell_culture Culture Parental Cancer Cell Line start->cell_culture develop_resistant Develop Resistant Cell Line (e.g., by continuous exposure to this compound) cell_culture->develop_resistant viability_assay Perform Cell Viability Assay (MTT) on both cell lines with a panel of alkylating agents cell_culture->viability_assay Parental Line develop_resistant->viability_assay ic50 Calculate IC50 values viability_assay->ic50 compare_ic50 Compare IC50 values between parental and resistant lines ic50->compare_ic50 cross_resistance Determine Cross-Resistance Profile compare_ic50->cross_resistance mechanism_study Investigate Mechanisms of Resistance (e.g., gene expression, protein levels of MGMT, GSTs) cross_resistance->mechanism_study end End mechanism_study->end

Caption: Workflow for a typical in vitro cross-resistance study.

Conclusion

Understanding the potential for cross-resistance is crucial in the development of new anticancer agents. Based on its structure as a nitrogen mustard, this compound is likely to be susceptible to resistance mechanisms that affect this class of drugs, including enhanced DNA repair and detoxification by the GST system. Consequently, it may exhibit cross-resistance with other nitrogen mustards. However, its unique chemical structure may result in a distinct profile of activity and resistance. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for systematically investigating the cross-resistance profile of this and other novel alkylating agents, with the ultimate goal of developing more effective and durable cancer therapies.

References

Validating the specificity of fluorescent probes derived from "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and understanding molecular interactions within complex biological systems. For researchers studying DNA alkylating agents, probes that can report on the specific targeting of DNA are of paramount importance. This guide focuses on validating the specificity of fluorescent probes derived from compounds containing the 4-((2-Chloroethyl)(methyl)amino)phenyl moiety, a classic nitrogen mustard alkylating agent.

While the scientific literature extensively covers various fluorescent probes, specific derivatives of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" are not prominently documented. Therefore, this guide will use a representative, rationally designed probe, hereafter named NM-Benz-Naph , as a focal point for comparison. NM-Benz-Naph is a conceptual probe that couples the reactive nitrogen mustard core with a naphthalene-based fluorophore, a common scaffold for fluorescent sensors.[1][2]

This guide will compare the functional characteristics of NM-Benz-Naph with established, non-covalent DNA binding dyes to highlight the unique attributes of a probe designed for covalent labeling. The objective is to provide researchers with the foundational knowledge and experimental frameworks necessary to assess the specificity of such targeted probes.

Comparative Overview of DNA-Targeting Fluorescent Agents

The utility of a fluorescent probe is defined by its photophysical properties and its biological interactions. Below is a comparison of our representative alkylating probe, NM-Benz-Naph, with two widely used, non-covalent DNA stains: DAPI and Ethidium Bromide.[3][4]

PropertyNM-Benz-Naph (Representative Alkylating Probe)DAPI (Minor Groove Binder)Ethidium Bromide (Intercalator)
Mechanism of Action Covalent alkylation of DNA, primarily at the N7 position of guanine.[4]Reversible binding to the minor groove of A-T rich DNA sequences.[3]Reversible intercalation between DNA base pairs.[4]
Binding Specificity Sequence-dependent, favoring guanine-rich regions.[4]High specificity for A-T rich regions of double-stranded DNA.[3]Binds to double-stranded DNA with little sequence preference. Can also bind to RNA.[4]
Cell Permeability Designed to be cell-permeable.Can pass through intact cell membranes, though with some difficulty.[3]Generally impermeable to intact cell membranes.[4]
Application in Live Cells Suitable for tracking covalent modification and long-term fate of labeled DNA.Commonly used for staining the nuclei of live and fixed cells.[3]Primarily used for staining DNA in dead cells or in vitro (e.g., gel electrophoresis).[4]
Photostability Dependent on the chosen fluorophore (e.g., naphthalene).Moderate photostability.Moderate photostability.
Cytotoxicity High, due to irreversible DNA damage.[5][6]Lower cytotoxicity compared to alkylating agents.[3]Mutagenic and moderately cytotoxic.[4]

Experimental Protocols for Specificity Validation

The following protocols provide a framework for the synthesis and validation of a nitrogen mustard-based fluorescent probe like NM-Benz-Naph.

Synthesis of NM-Benz-Naph

This protocol describes a representative synthesis via a Schiff base formation followed by reduction.

Materials:

  • This compound

  • 2-Hydroxy-1-naphthaldehyde

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Schiff Base Formation:

    • Dissolve 1.0 mmol of this compound and 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of ethanol in a round-bottom flask.[7]

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature. The Schiff base product may precipitate.

    • Filter the mixture to collect the precipitate.

  • Reduction to Form the Final Probe:

    • Suspend the collected Schiff base in methanol.

    • Cool the suspension in an ice bath.

    • Add 1.5 equivalents of sodium borohydride in small portions over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield the final NM-Benz-Naph probe.

In Vitro DNA Alkylation Assay

This assay confirms the probe's ability to covalently bind to DNA, which can be visualized by a change in electrophoretic mobility.

Materials:

  • NM-Benz-Naph probe

  • Plasmid DNA (e.g., pUC19)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • Ethidium bromide or other DNA stain for visualization

  • Gel electrophoresis system

Procedure:

  • Set up reactions containing a fixed amount of plasmid DNA (e.g., 200 ng) in TE buffer.

  • Add increasing concentrations of the NM-Benz-Naph probe to the reactions. Include a control with no probe.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding gel loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the DNA forms.

  • Stain the gel with ethidium bromide and visualize it under UV light. Covalent binding of the probe to the plasmid DNA will result in a retarded migration (a "smear" or a band shift) compared to the untreated control.

Cellular Localization and Specificity Assay

This experiment uses fluorescence microscopy to determine if the probe localizes to the nucleus and co-localizes with a known DNA stain, indicating DNA targeting.

Materials:

  • A relevant cell line (e.g., HeLa or A549) cultured on glass-bottom dishes.[5]

  • NM-Benz-Naph probe

  • DAPI

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • Confocal fluorescence microscope

Procedure:

  • Treat the cultured cells with a suitable concentration of the NM-Benz-Naph probe (e.g., 5-10 µM) and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells three times with PBS to remove the unbound probe.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • Counterstain the cell nuclei by incubating with DAPI (e.g., 300 nM) for 10 minutes.

  • Wash the cells a final three times with PBS.

  • Image the cells using a confocal microscope. Acquire images in the channels corresponding to the NM-Benz-Naph probe and DAPI.

  • Analyze the images for co-localization of the probe's fluorescence signal with the DAPI signal in the nucleus. A high degree of co-localization suggests that the probe is targeting DNA.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the synthesis, mechanism, and experimental workflow.

G Synthesis of NM-Benz-Naph cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product reactant1 This compound step1 Schiff Base Formation (Ethanol, Reflux) reactant1->step1 reactant2 2-Hydroxy-1-naphthaldehyde reactant2->step1 step2 Reduction (NaBH4, Methanol) step1->step2 product NM-Benz-Naph Probe step2->product

Caption: Proposed synthesis pathway for the NM-Benz-Naph probe.

G Mechanism of DNA Alkylation by NM-Benz-Naph probe NM-Benz-Naph (Nitrogen Mustard Moiety) aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) probe->aziridinium Intramolecular Cyclization adduct Covalent DNA Adduct (Fluorescently Labeled DNA) aziridinium->adduct Nucleophilic Attack by DNA dna DNA (Guanine N7) dna->adduct

Caption: Covalent modification of DNA by the nitrogen mustard probe.

G Workflow for Probe Specificity Validation start Synthesize and Purify NM-Benz-Naph Probe invitro In Vitro Assay: DNA Alkylation Gel Shift start->invitro incells Cell-Based Assay: Treat Cells with Probe start->incells analysis Data Analysis: Quantify Co-localization and Cytotoxicity invitro->analysis microscopy Fluorescence Microscopy: Co-localization with DAPI incells->microscopy microscopy->analysis

Caption: Experimental workflow for validating probe specificity.

References

Comparative analysis of the reaction kinetics of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" with different nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of aromatic nitrogen mustards, such as 4-((2-chloroethyl)(methyl)amino)benzaldehyde, is of significant interest in medicinal chemistry due to their application as alkylating agents.[1] The core of their chemical behavior lies in the bis(2-chloroethyl)amino moiety, which can react with a variety of biological and chemical nucleophiles.

General Reaction Mechanism

Unlike their aliphatic counterparts, the reactivity of aromatic nitrogen mustards is moderated by the electron-withdrawing nature of the aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its nucleophilicity and makes the formation of a cyclic aziridinium ion less favorable.[2][3] Consequently, the alkylation reaction likely proceeds through an SN1-type mechanism. The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[2] The presence of the benzaldehyde group, an electron-withdrawing group, further influences the reactivity of the mustard moiety.

G cluster_0 Reaction Pathway A Aromatic Nitrogen Mustard (Substrate) B Carbocation Intermediate (Rate-Limiting Step) A->B Slow -Cl⁻ D Alkylated Product B->D Fast C Nucleophile (Nu) C->B G cluster_1 Kinetic Experiment Workflow prep Prepare Stock Solutions (Reactant, Nucleophile, Standard) setup Equilibrate Nucleophile Solution in Reactor at T prep->setup initiate Initiate Reaction (Add Reactant, Start Timer) setup->initiate loop_start Start Time Intervals initiate->loop_start sample Withdraw Aliquot loop_start->sample t = t_i quench Quench Reaction (Add to Quenching Solution + Standard) sample->quench analyze Analyze Sample (HPLC or GC-MS) quench->analyze loop_end All Time Points Collected? analyze->loop_end loop_end->loop_start No data Plot Data and Calculate Rate Constant loop_end->data Yes

References

In vitro and in vivo correlation of the anticancer activity of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of analogs of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a class of compounds known as benzaldehyde mustards. These compounds are nitrogen mustards, a well-established group of DNA alkylating agents used in cancer chemotherapy. The core structure combines the cytotoxicity of the nitrogen mustard moiety with a benzaldehyde scaffold, offering potential for chemical modification to improve efficacy and selectivity.

In Vitro Anticancer Activity

The in vitro cytotoxicity of benzaldehyde mustard analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

A study on a specific analog, benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH), provides valuable insight into the cytotoxic potential of this class of compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH)

Cancer Cell LineCell TypeIC50 (μM)
HepG2Human Liver Cancer26.1 ± 3.5[1][2]
HCT-116Human Colon Cancer57.5 ± 5.3[1][2]
K562Human Myelogenous Leukemia48.2 ± 4.0[1][2]
PC-12Rat Adrenal Pheochromocytoma19.4 ± 2.2[1][2]

Data from a study on a benzaldehyde nitrogen mustard derivative, providing a benchmark for the cytotoxic potential of this class of compounds.[1][2]

Experimental Protocols

Standardized in vitro and in vivo assays are crucial for the evaluation of novel anticancer agents.[1][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzaldehyde mustard analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer compounds.[2]

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the test compound (e.g., via intravenous or oral administration) at various doses and schedules. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Toxicity Assessment: The toxicity of the compound is assessed by monitoring the body weight, general health, and histological analysis of major organs of the mice.

Mechanistic Insights and Signaling Pathways

Benzaldehyde mustards, as nitrogen mustard derivatives, primarily exert their anticancer effects through DNA alkylation. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death.[1][4] The aromatic ring in these compounds can modulate the reactivity of the mustard group.[4]

The cytotoxic mechanism of some benzaldehyde mustard analogs is multifaceted, involving not only DNA alkylation but also the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerase IIα.[1][2]

G cluster_drug Benzaldehyde Mustard Analog cluster_cellular Cancer Cell Drug Benzaldehyde Mustard Analog DNA DNA Drug->DNA Alkylation (Cross-linking) TopoII Topoisomerase IIα Drug->TopoII Inhibition Mitochondria Mitochondria Drug->Mitochondria ROS Generation MMR DNA Mismatch Repair (MMR) DNA->MMR Damage Recognition TopoII->DNA p53 p53 Mitochondria->p53 MMR->p53 Activation Bax_Bak Bax/Bak p53->Bax_Bak Upregulation Caspases Caspases Bax_Bak->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of benzaldehyde mustard analogs.

The diagram above illustrates the key molecular events initiated by benzaldehyde mustard analogs in cancer cells. The primary mechanism is DNA alkylation, leading to DNA damage that activates the DNA Mismatch Repair (MMR) pathway and the tumor suppressor protein p53.[5][6] Concurrently, some analogs can inhibit topoisomerase IIα, an enzyme crucial for DNA replication, and induce the production of ROS, causing further cellular stress. These pathways converge to activate pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases and ultimately, programmed cell death (apoptosis).

Experimental and Logical Workflow

The evaluation of novel anticancer compounds follows a logical progression from in vitro screening to in vivo validation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis a Synthesis of Analogs b Cytotoxicity Screening (e.g., MTT Assay) a->b c IC50 Determination b->c d Mechanism of Action Studies c->d e Lead Compound Selection d->e f Xenograft Tumor Model e->f g Efficacy & Toxicity Assessment f->g h In Vitro-In Vivo Correlation g->h

Caption: General workflow for the evaluation of anticancer benzaldehyde mustard analogs.

This workflow begins with the synthesis of a series of analogs, followed by in vitro screening to determine their cytotoxicity and IC50 values against a panel of cancer cell lines. Promising candidates are then subjected to mechanistic studies to understand how they kill cancer cells. Based on the in vitro data, lead compounds are selected for in vivo evaluation in animal models to assess their antitumor efficacy and safety profile. The final step involves correlating the in vitro activity with the in vivo outcomes to establish a comprehensive understanding of the compound's potential.

Conclusion

Analogs of this compound represent a promising class of anticancer agents that leverage the DNA alkylating properties of nitrogen mustards. The available data on the benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH) analog demonstrates potent in vitro cytotoxicity against several cancer cell lines. The multifaceted mechanism of action, potentially involving DNA alkylation, ROS generation, and topoisomerase IIα inhibition, offers multiple avenues for therapeutic intervention.

Further research focusing on the synthesis and systematic evaluation of a broader range of analogs is warranted to establish a clear structure-activity relationship and to identify lead candidates with improved efficacy and selectivity. A direct comparison of in vitro and in vivo data for a series of these compounds would be invaluable for advancing this class of potential anticancer drugs toward clinical development.

References

Head-to-head comparison of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" and melphalan in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Executive Summary

Direct preclinical comparative data for "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" against the established chemotherapeutic agent melphalan is not available in the published scientific literature. Searches for preclinical studies on "this compound" did not yield any data on its cytotoxic or anti-tumor activities. This compound is primarily documented as a chemical intermediate used in the synthesis of dyes[1][2].

In contrast, melphalan is a well-characterized alkylating agent with extensive preclinical data supporting its use in oncology, particularly in the context of multiple myeloma. This guide, therefore, provides a comprehensive overview of the available preclinical data for melphalan as a benchmark. It also outlines the standard experimental protocols that would be necessary to conduct a head-to-head comparison of a novel compound like "this compound" against melphalan.

Compound Overview

Both "this compound" and melphalan belong to the nitrogen mustard class of alkylating agents. Their cytotoxic effects are predicated on the presence of the bis(2-chloroethyl)amine functional group, which enables the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA replication, and ultimately, apoptosis.

"this compound" is a benzaldehyde derivative containing a single 2-chloroethyl group attached to a methylamino substituent. Its potential as a cytotoxic agent has not been reported in available literature.

Melphalan , or L-phenylalanine mustard, is an amino acid derivative of nitrogen mustard. This structural feature allows it to be transported into cells via amino acid transporters. It is a bifunctional alkylating agent, capable of forming interstrand and intrastrand cross-links in DNA.

Preclinical Performance of Melphalan

Melphalan has been extensively evaluated in a variety of preclinical models. The following tables summarize representative data on its in vitro cytotoxicity and in vivo efficacy.

In Vitro Cytotoxicity of Melphalan

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for melphalan in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
RPMI8226Multiple Myeloma8.9[3]
THP1Acute Monocytic Leukemia6.26[3]
HL60Acute Promyelocytic Leukemia3.78[3]
PBMCsNormal Peripheral Blood Mononuclear Cells21.40 ± 15.43[4]

Note: IC50 values can vary between studies depending on the experimental conditions, such as incubation time and assay method.

In Vivo Efficacy of Melphalan

The anti-tumor activity of melphalan has also been demonstrated in animal models, typically using human tumor xenografts in immunodeficient mice.

Animal ModelTumor TypeTreatmentOutcomeReference
Human MM Xenograft MiceMultiple MyelomaMelphalan (5 mg/kg)Strong anti-myeloma effects, prolonged survival[5]
Human MM.1S Xenograft MiceMultiple MyelomaEquimolar doses of melphalanReduced tumor progression[6]

Experimental Protocols for a Head-to-Head Comparison

To directly compare the preclinical efficacy of "this compound" and melphalan, a series of standardized assays would be required. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Objective: To determine and compare the IC50 values of "this compound" and melphalan in a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., RPMI8226, HL60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • "this compound" and melphalan

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" and melphalan in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Efficacy: Human Tumor Xenograft Model

Xenograft models are essential for evaluating the anti-tumor activity of a compound in a living organism.[12][13][14][15][16]

Objective: To compare the in vivo anti-tumor efficacy of "this compound" and melphalan in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old)

  • Human cancer cell line (e.g., a multiple myeloma line like MM.1S)

  • "this compound" and melphalan formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, "this compound" low dose, "this compound" high dose, melphalan positive control).

  • Drug Administration: Administer the compounds and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if the study includes a survival endpoint.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Alkylating Agents

Alkylating_Agent_MOA cluster_cell Cancer Cell cluster_nucleus Nucleus AlkylatingAgent Alkylating Agent (e.g., Melphalan) DNA Nuclear DNA AlkylatingAgent->DNA Alkylation & Cross-linking DNA_Damage DNA Damage DNA->DNA_Damage Formation of Adducts DDR DNA Damage Response (e.g., ATM/ATR, p53) DNA_Damage->DDR Activation of Apoptosis Apoptosis DDR->Apoptosis Induction of

Caption: General mechanism of action for alkylating agents.

Experimental Workflow for Preclinical Comparison

Preclinical_Comparison_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Select Cancer Cell Lines cytotoxicity_assay Cytotoxicity Assay (MTT) - Compound A - Compound B (Melphalan) start_invitro->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 start_invivo Select Xenograft Model ic50->start_invivo Inform Dose Selection tumor_implantation Tumor Implantation start_invivo->tumor_implantation treatment Treatment Groups: - Vehicle - Compound A - Compound B (Melphalan) tumor_implantation->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival monitoring->endpoint final_analysis Head-to-Head Efficacy Comparison endpoint->final_analysis Comparative Analysis

Caption: Workflow for a preclinical comparison of two compounds.

References

Safety Operating Guide

Proper Disposal of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.

This compound, with CAS number 94-31-5, is classified as a hazardous substance.[1][2][3][4][5] Adherence to strict disposal protocols is crucial to protect personnel and the environment. The following procedures are based on general hazardous waste guidelines and the specific hazard profile of this chemical.

Hazard Profile and Safety Precautions

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[6]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[6]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[6]
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated lab supplies.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unwanted or expired this compound in its original container if possible, or in a clearly labeled, compatible container.

    • The container must be in good condition with a secure, leak-proof screw-on cap.[7] Do not use containers with cracks or signs of deterioration.[8]

  • Contaminated Lab Supplies:

    • Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with the chemical should be considered hazardous waste.

    • Double-bag these materials in clear plastic bags to allow for visual inspection.[7]

2. Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: this compound

    • The CAS number: 94-31-5

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the waste in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be under the control of the laboratory and inspected weekly for any signs of leakage.[8]

  • Ensure secondary containment is used to capture any potential spills or leaks.[7] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[7]

  • Segregate this waste from incompatible materials, such as strong oxidizing agents.[6]

4. Arranging for Disposal:

  • Do not dispose of this chemical down the drain or in regular trash.[9]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

  • Provide EH&S with accurate information about the waste, including its identity and quantity.

  • Follow all institutional and local regulations regarding hazardous waste disposal.[10][11]

5. Handling Spills:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Absorb the spill with an inert material, such as sand or earth.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after the material has been removed.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage cluster_3 Disposal A Identify Waste (Solid chemical & contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Compatible, Leak-Proof Container B->C D Securely Cap Container C->D E Label with 'Hazardous Waste' & Chemical Details D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Segregate from Incompatibles G->H I Contact Environmental Health & Safety (EH&S) H->I J Schedule Waste Pickup I->J K Complete Disposal Documentation J->K

References

Safeguarding Your Research: A Guide to Handling 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (CAS No. 94-31-5), a chemical intermediate with potential hazards. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its hazardous properties, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, a stringent PPE protocol is mandatory.[1][2] The following table summarizes the required personal protective equipment.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times when handling the solid or solutions. A face shield is required when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (Butyl rubber recommended)Given the chemical's classification as a potential alkylating agent, similar to nitrogen mustards, butyl rubber gloves are recommended. If unavailable, double-gloving with nitrile gloves may be considered, but gloves should be changed immediately upon any contact with the substance. Always inspect gloves for tears or degradation before use.
Body Protection Chemical-resistant laboratory coatA lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved respiratorAll handling of the solid chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Operational Plan: A Step-by-Step Handling Protocol

The following is a generalized protocol for a synthetic reaction involving this compound, based on procedures for structurally similar compounds. This should be adapted to the specific requirements of your experiment.

1. Preparation and Pre-Reaction Setup:

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary glassware and equipment, ensuring it is clean, dry, and free of defects.
  • Prepare any necessary solutions in the fume hood.

2. Weighing and Transfer of the Chemical:

  • Wear all required PPE as detailed in the table above.
  • Weigh the solid this compound in a tared, sealed container within the fume hood to minimize dust exposure.
  • Carefully transfer the weighed solid to the reaction vessel inside the fume hood.

3. Conducting the Reaction:

  • Perform all steps of the reaction, including the addition of solvents and other reagents, within the chemical fume hood.
  • Maintain constant vigilance over the reaction, monitoring for any unexpected changes.

4. Work-up and Product Isolation:

  • Quench the reaction and perform any extractions or purifications within the fume hood.
  • Handle all liquid waste as hazardous and collect it in appropriately labeled containers.

Disposal Plan

1. Solid Waste:

  • All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Liquid Waste:

  • Collect all liquid waste from the reaction and work-up, including solvents and aqueous solutions, in a labeled, sealed, and chemical-resistant hazardous waste container.
  • Do not pour any waste containing this chemical down the drain.

3. Decontamination:

  • Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by a thorough washing with soap and water. Collect the initial solvent rinse as hazardous waste.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualizing the Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Reaction cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_glassware Inspect Glassware prep_emergency->prep_glassware handling_weigh Weigh Chemical in Fume Hood prep_glassware->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction post_workup Work-up and Isolation handling_reaction->post_workup post_decon Decontaminate Glassware post_workup->post_decon disp_liquid Collect Liquid Waste post_workup->disp_liquid disp_solid Collect Solid Waste post_decon->disp_solid disp_final Dispose via EHS disp_solid->disp_final disp_liquid->disp_final

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2-Chloroethyl)(methyl)amino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.